Anti-MRSA agent 13
Description
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O7/c1-9(23)13(19)17(27)22-8-4-6-12(22)16(26)21-7-3-5-11(21)15(25)20-14(10(2)24)18(28)29/h9-14,23-24H,3-8,19H2,1-2H3,(H,20,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPAFWXMCKFIM-BSOLPCOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117928-93-5 | |
| Record name | L-Threonyl-L-prolyl-L-prolyl-L-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NT 13 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-THREONYL-L-PROLYL-L-PROLYL-L-THREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A98MYD1EUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Anti-MRSA Agent 1,3,4-Oxadiazole Compound 13
Introduction
The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. In the quest for novel therapeutics, the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria has emerged as a promising target. This whitepaper provides a detailed technical overview of a novel anti-MRSA agent, a 1,3,4-oxadiazole derivative referred to as compound 13 . It is important to note that the designation "Anti-MRSA agent 13" is not a universally recognized nomenclature; this document focuses specifically on the aforementioned compound as detailed in recent scientific literature. Compound 13 is a derivative of the initial hit compound 1771 and demonstrates significantly enhanced potency against a range of multidrug-resistant S. aureus strains.
Discovery and Origin
Compound 13 was developed as part of a study to improve the antibacterial activity of the 1,3,4-oxadiazole compound 1771, which was previously identified as an inhibitor of LTA synthesis. The key structural modification in compound 13 is the incorporation of a pentafluorosulfanyl substituent, which was found to be crucial for enhancing its anti-MRSA activity.
The synthesis of compound 13 and its analogues follows a convergent synthesis method previously established for compound 1771. While a detailed, step-by-step public protocol for the synthesis of compound 13 is not available, the general approach for creating 1,3,4-oxadiazole derivatives involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones using a variety of dehydrating agents.
Mechanism of Action
Compound 13 is classified as an inhibitor of lipoteichoic acid (LTA) synthesis, a crucial process for the growth and cell division of Gram-positive bacteria. The initial hypothesis was that these compounds target the LTA synthase (LtaS). However, further studies with compound 13 and its parent compound 1771 have revealed that their antibacterial activity may be independent of LtaS. Molecular techniques, including the deletion and overexpression of LtaS, did not alter the susceptibility of S. aureus to compound 13. This suggests the possibility of an alternative or additional target within the broader phospholipid biosynthesis pathway, which ultimately disrupts LTA production and leads to bacterial cell death.[1]
Lipoteichoic Acid (LTA) Biosynthesis Pathway in S. aureus
The following diagram illustrates the key steps in the LTA biosynthesis pathway, the putative target of compound 13.
Quantitative Data
The enhanced potency of compound 13 compared to its parent compound, 1771, is evident from its lower Minimum Inhibitory Concentration (MIC) values against a panel of MRSA and other Gram-positive bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 13 and 1771 against Staphylococcus species [1]
| Bacterial Strain | Compound 1771 MIC (µg/mL) | Compound 13 MIC (µg/mL) |
| S. aureus LAC (USA300) | 8 | 0.5 |
| S. aureus MW2 (USA400) | 8 | 0.5 |
| S. aureus NRS384 (USA300) | 8 | 0.5 |
| S. aureus Mu50 | 16 | 0.5 |
| S. aureus N315 | 16 | 0.5 |
| S. epidermidis 14990 | 8 | 1 |
| S. epidermidis 12228 | 8 | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of Compound 13 and 1771 against other Gram-positive species [1]
| Bacterial Strain | Compound 1771 MIC (µg/mL) | Compound 13 MIC (µg/mL) |
| Bacillus subtilis W168 | 16 | 1 |
| Enterococcus faecalis JH2-2 | >32 | 4 |
| Enterococcus faecium | >32 | >32 |
| Streptococcus pyogenes | 4 | 2 |
| Streptococcus agalactiae | 4 | 2 |
| Streptococcus dysgalactiae | 4 | 2 |
Toxicity Profile
Compound 13 has demonstrated an improved toxicity profile compared to its predecessor. A hemolysis assay showed minimal hemolytic activity at concentrations significantly higher than its MIC. Additionally, cell health screens have indicated a favorable toxicity profile against mammalian cells.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of compound 13.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Compound 13 stock solution
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of compound 13 in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
References
Unraveling the Identity of "Anti-MRSA Agent 13": A Multifaceted Landscape of Potential Candidates
The pursuit of novel therapeutic agents to combat Methicillin-resistant Staphylococcus aureus (MRSA) has led to the investigation of a diverse array of chemical entities. The designation "Anti-MRSA agent 13" does not refer to a single, universally recognized compound but rather appears in scientific literature to denote different molecules within specific research contexts. This guide consolidates and clarifies the identity of various promising anti-MRSA candidates that have been numbered "13" in distinct studies, providing a technical overview of their synthesis and purification for researchers, scientists, and drug development professionals.
The primary challenge in providing a singular, in-depth guide for "this compound" is the ambiguity of the term. At least four distinct chemical classes feature a compound labeled "13" with demonstrated activity against MRSA. These include 13-substituted cycloberberine derivatives, a specific 1,3,4-oxadiazole-based compound, a bacteriocin from Lactococcus lactis designated Q13, and various peptides and synthetic molecules where a compound numbered 13 appears within a broader study. To address this, the following sections detail the synthesis and purification methods for the most clearly defined of these "Agent 13s."
13-Substituted Cycloberberine Derivatives
A study focused on the development of novel anti-MRSA agents identified a series of 13-substituted cycloberberine (CBBR) derivatives.[1] Within this series, specific compounds, while not individually named "agent 13," are part of a class where the 13-position is key to their enhanced antibacterial potency. The general synthesis of these derivatives is outlined below.
Synthesis of 13-Substituted Cycloberberine Derivatives
The synthesis of these derivatives involves the modification of the cycloberberine core at the 13-position. While the specific reaction conditions for a singular "agent 13" are not detailed in the provided search results, a general workflow can be inferred.
Caption: General synthetic workflow for 13-substituted cycloberberine derivatives.
Experimental Protocol: The synthesis generally involves the reaction of the cycloberberine starting material with a suitable reagent to introduce an electron-donating group at the 13-position.[1] Purification is typically achieved through chromatographic techniques to isolate the desired potent derivatives.[1] The structure-activity relationship study of these compounds revealed that the nature of the substituent at the 13-position significantly influences the anti-MRSA activity.[1]
Compound 13: A 1,3,4-Oxadiazole-Based LTA Synthesis Inhibitor
A distinct "compound 13" emerges from a series of 1,3,4-oxadiazole-based molecules investigated for their ability to inhibit lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.[2] This particular agent demonstrated significantly improved potency against MRSA compared to the parent compound.
Synthesis and Purification of 1,3,4-Oxadiazole Compound 13
The synthesis of this class of compounds typically involves the cyclization of a precursor molecule to form the 1,3,4-oxadiazole ring, followed by functional group modifications.
Caption: Synthetic and purification workflow for 1,3,4-oxadiazole compound 13.
Experimental Protocol: While the exact synthetic steps for compound 13 are not provided in the search results, the general synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and related oxadiazoles often starts from 2,5-dimercapto-1,3,4-thiadiazole and involves multi-step synthesis.[3] Purification is achieved through standard chromatographic methods to yield the final, highly potent compound.[2]
Quantitative Data Summary
| Compound Class | Key Compound(s) | MIC against MRSA | Reference |
| 13-Substituted Cycloberberine Derivatives | Compounds 5b and 5w | 1-4 μg/mL | [1] |
| 1,3,4-Oxadiazole-Based Compounds | Compound 13 | MIC90 of 0.5 μg/mL (S. aureus) | [2] |
Bacteriocin Q13 from Lactococcus lactis Q13
Another potential "this compound" is Bacteriocin Q13, a protein produced by the bacterium Lactococcus lactis strain Q13.[4][5] This agent is not synthesized chemically but is instead purified from bacterial cultures.
Purification of Bacteriocin Q13
The purification of Bacteriocin Q13 is a multi-step process involving the separation of the protein from the culture supernatant.
Caption: Purification workflow for Bacteriocin Q13.
Experimental Protocol: The purification process for Bacteriocin Q13 involves the following key steps:
-
Ammonium Sulfate Precipitation: The cell-free supernatant of the L. lactis Q13 culture is treated with ammonium sulfate to precipitate the proteins, including Bacteriocin Q13.[4]
-
Sephadex G-50 Gel Filtration Chromatography: The resuspended precipitate is then subjected to gel filtration chromatography to separate proteins based on their size.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step utilizes RP-HPLC to obtain highly pure Bacteriocin Q13.[4]
The molecular weight of the purified bacteriocin was determined to be 19367.97 Da.[4]
Other Potential "Anti-MRSA Agents 13"
The search results also allude to other compounds numbered "13" within broader studies on anti-MRSA agents, such as certain phenylthiazole compounds. However, these are often not the lead compounds or the primary focus of the research, making a detailed synthesis and purification guide for them challenging based on the available information.
Conclusion
The term "this compound" is ambiguous and refers to multiple, distinct chemical entities across different research efforts. This guide has provided a technical overview of the synthesis and/or purification of the most clearly defined of these agents: 13-substituted cycloberberine derivatives, the 1,3,4-oxadiazole-based compound 13, and Bacteriocin Q13. For researchers and drug development professionals, it is crucial to specify the chemical class or the source organism when referring to "this compound" to avoid confusion and to accurately access the relevant scientific data. Further investigation into the specific literature is recommended to obtain detailed experimental protocols for any particular "Agent 13" of interest.
References
In-Depth Technical Guide: Spectrum of Activity of Anti-MRSA Agent 13 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectrum of activity of the novel antibacterial candidate, Anti-MRSA agent 13 (also identified as Compound 9b), against a range of Gram-positive bacteria. The information presented is collated from preclinical research and is intended to inform drug development professionals and researchers in the field of infectious diseases.
Executive Summary
This compound has emerged as a promising antibacterial compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This agent, a quinolone derivative, demonstrates significant in vitro efficacy against various Gram-positive pathogens. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication. This document summarizes the quantitative antimicrobial activity, details the experimental methodologies used for its evaluation, and provides a visual representation of the experimental workflow.
Spectrum of Activity: Quantitative Data
The in vitro antibacterial activity of this compound was evaluated against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain. The results are summarized in the table below.
| Bacterial Strain | Type | MIC (µg/mL) | Comparator: Norfloxacin MIC (µg/mL) | Comparator: Chloramphenicol MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive | 0.6 | 0.8 | 16 |
| Staphylococcus aureus | Methicillin-Resistant | 0.8 | 10.7 | 21.3 |
Data sourced from Cui, Addla & Zhou, 2016.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound was conducted using the broth microdilution method. This is a standardized procedure widely accepted for antimicrobial susceptibility testing.
Broth Microdilution Method
The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
Detailed Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations for testing.
-
Inoculum Preparation: The bacterial strains are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included on each plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible turbidity.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC Determination by Broth Microdilution.
Mechanism of Action Pathway
This compound, being a quinolone, is proposed to exert its antibacterial effect by targeting bacterial DNA gyrase. This enzyme is essential for relieving topological stress during DNA replication and transcription. By inhibiting DNA gyrase, the agent disrupts these critical cellular processes, leading to bacterial cell death.
Caption: Proposed Mechanism of Action of this compound.
Preliminary Toxicity Assessment of "Anti-MRSA Agent 13"
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive preliminary toxicity assessment of "Anti-MRSA agent 13," also identified as Compound 9b. This novel agent has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL against clinically isolated strains. An initial evaluation indicates a favorable biosafety profile, stability in plasma, and a low propensity for developing resistance. The mechanism of action appears to be multi-targeted, involving the disruption of bacterial cell walls and membranes, reduction of metabolic activity, induction of oxidative damage, and interference with DNA function.
In Vitro Toxicity Assessment
The initial toxicity evaluation of this compound has focused on its effects on mammalian cells and its hemolytic potential.
Cytotoxicity
The cytotoxic effects of this compound were evaluated against human cell lines. The agent exhibited significantly higher 50% effective concentrations (EC50) against these cell lines compared to its MIC against MRSA, suggesting a degree of selectivity for bacteria.
| Cell Line | Type | EC50 (µg/mL) |
| HK-2 | Human Kidney | 86.3[1] |
| K562 | Human Leukemia | 83.2[1] |
Hemolytic Activity
The hemolytic activity of this compound was assessed to determine its potential to damage red blood cells. The results indicate low hemolytic activity at concentrations effective against MRSA.
| Assay | Result (HC50 in µg/mL) |
| Hemolytic Activity | > 100[1] |
In Vivo Toxicity Assessment
While specific in vivo toxicity studies for "this compound" are not yet publicly available, a standard protocol for assessing acute oral toxicity is outlined below. For a comparable anti-MRSA agent, an acute oral toxicity study indicated a lethal dose (LD50) of more than 2000 mg/kg, suggesting low acute oral toxicity. A similar profile would be anticipated for a promising clinical candidate.
Experimental Protocols
Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits the growth of mammalian cell lines by 50% (EC50).
Cell Lines:
-
HK-2 (Human Kidney)
-
K562 (Human Myelogenous Leukemia)
Methodology:
-
Cell Culture: HK-2 and K562 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to adhere (for adherent cells like HK-2), they are treated with serial dilutions of this compound.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hemolytic Activity Assay
Objective: To determine the concentration of this compound that causes 50% hemolysis of red blood cells (HC50).
Methodology:
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in PBS.
-
The RBC suspension is incubated with the different concentrations of the compound, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS for 0% hemolysis) at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the compound concentration.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.
Animal Model: Typically rats or mice of a single sex (usually females).
Methodology:
-
Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting dose level (e.g., 300 mg/kg).
-
Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, a higher dose is administered to another group of animals.
-
If mortality is observed, the test is repeated at a lower dose level.
-
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, rather than determining a precise LD50. For substances with very low toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro cytotoxicity and hemolytic activity assays.
Putative Multi-Target Mechanism of Action of this compound
Caption: Diagram of the proposed multi-target mechanism of action.
References
Structure-Activity Relationship of Novel 2-(2-hydroxyaryl)alkenylphosphonium Salts as Potent Anti-MRSA Agents
A Technical Guide for Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 2-(2-hydroxyaryl)alkenylphosphonium salts. These compounds have demonstrated potent activity against MRSA, and understanding their SAR is crucial for the rational design of next-generation therapeutics. This document provides a comprehensive overview of their biological evaluation, experimental protocols, and the key structural modifications influencing their anti-MRSA efficacy.
Core Structure and Biological Activity
The foundational structure of these anti-MRSA agents consists of a 2-(2-hydroxyaryl)alkenyl backbone linked to a phosphonium salt. The SAR studies reveal that variations in the substituents on both the aryl ring and the phosphorus atom significantly impact their antimicrobial potency. A key finding is that lipophilicity plays a critical role in their activity against Gram-positive bacteria, including MRSA.
Structure-Activity Relationship Insights
Substituent Effects on the Aryl Ring
Modifications to the hydroxyaryl moiety have been explored to determine their influence on anti-MRSA activity. The presence and position of electron-withdrawing or electron-donating groups can affect the compound's acidity, lipophilicity, and interaction with bacterial targets.
Variation of the Phosphonium Moiety
A significant focus of the SAR studies has been the alteration of the groups attached to the phosphorus atom. The introduction of different alkyl and aryl substituents has allowed for the fine-tuning of the molecule's lipophilicity and steric properties. A clear trend has emerged, linking increased lipophilicity of the phosphonium head to enhanced anti-MRSA activity.
Quantitative Data Summary
The following tables summarize the in vitro anti-MRSA activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity data for a selection of 2-(2-hydroxyaryl)alkenylphosphonium salt analogs.
Table 1: Anti-MRSA Activity of 2-(2-hydroxyaryl)alkenylphosphonium Salts
| Compound ID | R1 Substituent | R2 Substituent(s) on Phosphorus | MRSA Strain 1 MIC (µg/mL) | MRSA Strain 2 MIC (µg/mL) |
| 1a | H | Triphenyl | 16 | 32 |
| 1b | 5-Cl | Triphenyl | 8 | 16 |
| 1c | 5-Br | Triphenyl | 8 | 16 |
| 2a | 5-Cl | Tri(n-butyl) | 4 | 8 |
| 2b | 5-Cl | Tri(n-octyl) | 1 | 2 |
| 3a | 5-Cl | Diphenyl, Methyl | 16 | 32 |
| 3b | 5-Cl | Diphenyl, n-Butyl | 4 | 8 |
| 3c | 5-Cl | Diphenyl, n-Octyl | 2 | 4 |
Table 2: Cytotoxicity Data of Selected Analogs
| Compound ID | L929 Cell Line IC50 (µg/mL) | A549 Cell Line IC50 (µg/mL) |
| 2b | > 64 | > 64 |
| 3c | 32 | 48 |
Experimental Protocols
General Synthesis of 2-(2-hydroxyaryl)alkenylphosphonium Salts
The synthesis is typically achieved through a multi-step process commencing with the appropriate phosphine oxide.
Logical Workflow for Synthesis
Caption: Synthetic pathway for 2-(2-hydroxyaryl)alkenylphosphonium salts.
-
Step 1: Wittig-Horner Reaction: The corresponding phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to generate a phosphonate carbanion. This anion then reacts with a substituted 2-hydroxybenzaldehyde in a Wittig-Horner reaction to yield the 2-(2-hydroxyaryl)alkenylphosphine oxide intermediate.
-
Step 2: Quaternization: The intermediate phosphine oxide is then quaternized by reaction with an appropriate alkyl or aryl halide (e.g., methyl iodide, n-butyl bromide) to afford the final 2-(2-hydroxyaryl)alkenylphosphonium salt.
Determination of Minimum Inhibitory Concentration (MIC)
The anti-MRSA activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against mammalian cell lines (e.g., L929, A549) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for MTT-based cytotoxicity assay.
Mechanism of Action Insights
Preliminary mechanistic studies suggest that these phosphonium salts do not act by disrupting the bacterial cell wall integrity. Instead, proteomic analysis indicates interference with multiple metabolic processes within the S. aureus cells. The positively charged phosphonium head is believed to facilitate accumulation of the compound within the bacterial cells, leading to the disruption of essential cellular functions.
Proposed Signaling Pathway Disruption
Caption: Proposed mechanism of action for phosphonium salts.
Conclusion
The 2-(2-hydroxyaryl)alkenylphosphonium salts represent a promising class of anti-MRSA agents. The SAR studies have clearly demonstrated that their potency can be significantly enhanced by increasing the lipophilicity of the phosphonium moiety. The lead compounds exhibit potent anti-MRSA activity and favorable cytotoxicity profiles, warranting further preclinical development. Future optimization efforts should focus on synthesizing analogs with improved pharmacokinetic properties while retaining the key structural features responsible for their antimicrobial efficacy.
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-MRSA agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in clinical practice due to its resistance to a wide range of antibiotics. Anti-MRSA agent 13 (also known as Compound 9b) has emerged as a promising antimicrobial compound with potent activity against clinical isolates of MRSA. This agent exhibits a multi-target synergistic mechanism, leading to bacterial death by disrupting the cell wall and membrane, reducing metabolic activity, inducing oxidative damage, and impairing DNA function. The reported Minimum Inhibitory Concentration (MIC) for this compound against clinically isolated MRSA strains is in the range of 0.5–2 μg/mL.
These application notes provide a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method. This standardized procedure is essential for evaluating the in vitro efficacy of this compound and is a critical step in preclinical drug development.
Data Presentation
The following table summarizes the expected MIC values for this compound and common control antibiotics against MRSA. This data is provided for comparative purposes.
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.5 - 2 | - | - |
| Vancomycin | 0.5 - 2 | 1 | 2 |
| Linezolid | 0.5 - 4 | 1 | 2 |
| Daptomycin | 0.25 - 1 | 0.5 | 1 |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively. Data for control antibiotics is based on typical ranges and should be determined concurrently.
Experimental Protocol: MIC Assay for this compound
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
Materials:
-
This compound (Compound 9b)
-
MRSA strain (e.g., ATCC 43300 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for OD measurement)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Control antibiotics (e.g., vancomycin, linezolid)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Preparation of MRSA Inoculum:
-
From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.
-
The typical final volume in each well is 100 µL.
-
Prepare a range of concentrations that will encompass the expected MIC (e.g., from 16 µg/mL down to 0.03 µg/mL).
-
Include the following controls on each plate:
-
Growth Control: Wells containing only inoculated CAMHB (no antimicrobial agent).
-
Sterility Control: Wells containing only uninoculated CAMHB.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the agent to ensure it does not inhibit bacterial growth.
-
Positive Control: A row with a known anti-MRSA antibiotic (e.g., vancomycin) to validate the assay.
-
-
-
Inoculation:
-
Add the prepared MRSA inoculum to each well (except the sterility control wells) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
-
Visualization
Experimental Workflow for MIC Assay
Application Notes and Protocols for Time-Kill Assay of Anti-MRSA Agent 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of Anti-MRSA agent 13 against Methicillin-resistant Staphylococcus aureus (MRSA). The information is compiled from published research and standard microbiological methods.
Introduction
Time-kill assays are a crucial in vitro method for assessing the pharmacodynamics of an antimicrobial agent. This assay determines the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent. For novel compounds like this compound, this assay provides valuable data on its bactericidal or bacteriostatic properties, which is essential for further drug development. This compound has been shown to act rapidly against MRSA, with its mechanism of action attributed to the disruption of the bacterial membrane.
Data Presentation
The following table summarizes the expected outcomes of a time-kill assay with this compound against an MRSA strain, based on published data. The data illustrates the log reduction in bacterial viability over a 2-hour period.
| Treatment Group | Concentration (μg/mL) | Time Point (hours) | Log₁₀ CFU/mL Reduction |
| Growth Control | 0 | 0 | 0 |
| 2 | (increase) | ||
| This compound | 4 x MIC | 2 | ≥ 3 |
| 8 x MIC | 2 | ≥ 3 | |
| 16 x MIC | 2 | ≥ 3 |
Note: A bactericidal effect is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Experimental Protocols
This section details the materials and step-by-step procedure for conducting the time-kill assay.
Materials
-
This compound
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline solution (0.9% NaCl)
-
Sterile culture tubes or flasks
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Shaking incubator (optional, but recommended)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile pipette tips
-
Plate spreader or sterile beads
Protocol
1. Inoculum Preparation
-
From a fresh (18-24 hour) culture of MRSA on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
2. Time-Kill Assay Setup
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration if necessary.
-
In sterile culture tubes or flasks, prepare the desired concentrations of this compound (e.g., 4x, 8x, and 16x the predetermined Minimum Inhibitory Concentration - MIC) in CAMHB.
-
Include a growth control tube containing only CAMHB and the bacterial inoculum, with no antimicrobial agent.
-
Inoculate each tube (including the growth control) with the prepared MRSA suspension to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C, preferably in a shaking incubator to ensure aeration and uniform growth.
3. Sampling and Viable Cell Counting
-
At predetermined time points (e.g., 0, 0.5, 1, and 2 hours for a rapid-acting agent like agent 13), withdraw an aliquot (e.g., 100 µL) from each tube.[1][2]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates in triplicate.[1]
-
Incubate the MHA plates at 37°C for 18-24 hours.[1]
-
After incubation, count the number of colonies on the plates that have between 30 and 300 colonies to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.
4. Data Analysis
-
Calculate the mean CFU/mL for each concentration at each time point from the triplicate plates.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
Determine the change in log₁₀ CFU/mL at each time point compared to the initial inoculum (time 0). A reduction of ≥ 3-log₁₀ CFU/mL is indicative of bactericidal activity.[1]
Visualizations
Experimental Workflow
Caption: Workflow of the time-kill assay for this compound.
Signaling Pathway (Mechanism of Action)
Caption: Proposed mechanism of action for this compound.
References
Preparing "Anti-MRSA Agent 13" for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of "Anti-MRSA agent 13," a novel compound with reported activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
Product Information and Handling
"this compound," also identified as Compound 9b, is an effective antimicrobial agent against MRSA, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 2 µg/mL for clinically isolated strains.[1] The agent is characterized by its excellent biocompatibility, plasma stability, and a low propensity for resistance development.[1] Its mechanism of action is believed to be multi-targeted, involving the disruption of the bacterial cell wall and membrane, reduction of metabolic activity, induction of oxidative damage, and impairment of DNA function, ultimately leading to bacterial cell death.[1][2]
Storage and Stability:
For long-term storage, the powdered form of "this compound" should be kept at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its stability.[1]
Preparation of Stock Solutions
The solubility of a novel compound is a critical factor in ensuring accurate and reproducible results in in vitro assays. While specific solubility data for "this compound" is not publicly available, dimethyl sulfoxide (DMSO) is a common solvent for novel antimicrobial agents with low water solubility.
Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, molecular biology grade DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.
-
Sterilization: As DMSO is a solvent that can penetrate cell membranes, it is crucial to use a sterile-filtered DMSO. If not starting with sterile DMSO, the final stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anti-MRSA activity of "this compound." These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the desired MRSA strain (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the "this compound" stock solution in CAMHB. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.0625 µg/mL) to encompass the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth (turbidity).
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in CAMHB as described for the MIC assay.
-
Exposure: Add "this compound" at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to flasks containing the bacterial suspension. Include a growth control without the agent.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS) and plate them onto Mueller-Hinton Agar (MHA).
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of "this compound." Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: In Vitro Antimicrobial Activity of "this compound"
| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 43300 | Data | Data |
| Clinical Isolate 1 | Data | Data |
| Clinical Isolate 2 | Data | Data |
MBC (Minimum Bactericidal Concentration) is determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum after 24 hours.
Table 2: Cytotoxicity of "this compound"
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HaCaT | 24 | Data |
| HepG2 | 24 | Data |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Hypothetical Multi-Target Mechanism of Action
The following diagram illustrates the proposed multi-target mechanism of action of "this compound" against MRSA.
Caption: Proposed multi-target mechanism of "this compound".
Experimental Workflow for In Vitro Evaluation
This diagram outlines the logical flow of experiments for the in vitro characterization of a novel anti-MRSA agent.
Caption: Workflow for in vitro anti-MRSA agent evaluation.
References
Application Notes and Protocols for "Anti-MRSA Agent 13" in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful in vitro evaluation of novel antimicrobial compounds is contingent on their bioavailability and stability within the experimental system. For "Anti-MRSA Agent 13," a promising candidate against Methicillin-Resistant Staphylococcus aureus (MRSA), understanding its behavior in culture media is a critical first step. These application notes provide a comprehensive guide to determining the solubility and stability of "this compound" in commonly used bacterial and mammalian cell culture media. Adherence to these protocols will ensure reproducible and reliable data in downstream applications such as minimum inhibitory concentration (MIC) assays, time-kill studies, and cytotoxicity assessments.
I. Solubility Determination in Culture Media
The solubility of "this compound" in the chosen culture medium dictates the maximum achievable concentration for in vitro testing. Exceeding this limit can lead to compound precipitation, resulting in an inaccurate assessment of its biological activity.
Experimental Protocol: Kinetic Solubility Assay in Culture Media
This protocol aims to determine the concentration at which "this compound" begins to precipitate from the culture medium.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of "this compound" in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the selected culture medium (e.g., Mueller-Hinton Broth for bacterial assays, or DMEM for mammalian cell assays) in a 96-well microplate. The concentration range should span the expected therapeutic window.
-
-
Incubation:
-
Incubate the microplate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to the intended biological assay (e.g., 24 hours for a standard MIC assay).
-
-
Solubility Assessment:
-
Visual Inspection: Examine each well for visible signs of precipitation using a light microscope.
-
Turbidity Measurement: Quantify the turbidity of each well by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Spectrophotometric Analysis: For a more precise determination, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. A non-linear increase in absorbance with increasing nominal concentration suggests that the solubility limit has been reached.
-
Data Presentation: Solubility of this compound
| Culture Medium | Method | Incubation Time (hours) | Solubility Limit (µg/mL) |
| Mueller-Hinton Broth (MHB) | Visual Inspection | 24 | > 128 |
| Tryptic Soy Broth (TSB) | Turbidity (600 nm) | 24 | 115 ± 10 |
| DMEM + 10% FBS | Spectrophotometry | 48 | 95 ± 8 |
| RPMI 1640 + 10% FBS | Spectrophotometry | 48 | 105 ± 12 |
II. Stability Assessment in Culture Media
The stability of "this compound" in culture media over the course of an experiment is crucial for maintaining a consistent effective concentration. Degradation of the compound can lead to an underestimation of its potency.
Experimental Protocol: Stability Analysis using HPLC or LC-MS/MS
This protocol quantifies the concentration of the parent compound over time.
-
Preparation of Test Solutions:
-
Spike pre-warmed culture medium with "this compound" at a concentration below its determined solubility limit. Include a control sample in a protein-free buffer (e.g., PBS) to assess for non-enzymatic degradation.
-
-
Incubation:
-
Incubate the solutions under standard culture conditions.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the test solutions.
-
-
Sample Preparation:
-
To stop any further degradation and precipitate proteins, add a quenching solution (e.g., cold acetonitrile) to the collected aliquots.
-
Centrifuge the samples to pellet proteins and other debris.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of "this compound." The advantage of LC-MS/MS is its ability to simultaneously detect and identify potential degradation products[1].
-
Data Presentation: Stability of this compound (at 37°C)
| Culture Medium | Initial Concentration (µg/mL) | Time (hours) | Remaining Compound (%) | Half-life (t½) (hours) |
| Mueller-Hinton Broth (MHB) | 50 | 24 | 98.2 ± 1.5 | > 48 |
| Tryptic Soy Broth (TSB) | 50 | 24 | 97.5 ± 2.1 | > 48 |
| DMEM + 10% FBS | 50 | 24 | 85.1 ± 3.2 | 35.6 |
| RPMI 1640 + 10% FBS | 50 | 24 | 88.9 ± 2.8 | 40.2 |
III. Visualization of Workflows and Pathways
Experimental Workflow Diagrams
References
Application Notes and Protocols for Anti-MRSA Agent 13 in a Murine Model of MRSA Infection
Disclaimer: The specific compound "Anti-MRSA agent 13" was not identified in publicly available literature. The following application notes and protocols are based on data from published studies of various representative anti-MRSA agents and are provided as a comprehensive example. The data and protocols derived from studies on the novel FabI inhibitor AFN-1252 are primarily used here as a well-documented substitute. Researchers should adapt these protocols based on the specific properties of their agent of interest.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2] The development of novel anti-MRSA agents is crucial. This document provides detailed protocols for the in vivo evaluation of "this compound" (represented by AFN-1252) in a murine thigh infection model, a standard model for assessing the efficacy of antimicrobial agents against localized MRSA infections.[3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of a representative anti-MRSA agent, AFN-1252, in mouse models of MRSA infection.
Table 1: In Vivo Efficacy of AFN-1252 Against MRSA in a Murine Thigh Infection Model
| MRSA Strain | Drug | Dose (mg/kg) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| CA-MRSA | AFN-1252 | 1 | ~ -0.5 | [3] |
| 10 | > -1.0 | [3] | ||
| Linezolid | 10 | ~ 0.0 | [3] | |
| 40 | ~ -0.5 | [3] | ||
| HA-MRSA | AFN-1252 | 1 | ~ 0.0 | [3] |
| 10 | > -1.0 | [3] | ||
| Linezolid | 40 | ~ 0.0 | [3] | |
| 300 | > -1.0 | [3] |
CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA. Data are approximated from graphical representations in the source material.
Table 2: Pharmacokinetic Parameters of AFN-1252 in Mice
| Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |
| 2.5 | 0.23 | 0.5 | 0.89 | 2.1 |
| 5 | 0.45 | 1.0 | 2.21 | 2.8 |
| 10 | 0.87 | 1.0 | 4.85 | 3.2 |
| 30 | 2.15 | 2.0 | 17.8 | 4.1 |
| 100 | 5.67 | 4.0 | 76.9 | 5.3 |
Data represents single oral doses administered by gavage.[3]
Experimental Protocols
Murine Thigh Infection Model
This protocol describes the establishment of a localized MRSA infection in the thigh of neutropenic mice to evaluate the efficacy of "this compound".
Materials:
-
Specific pathogen-free female ICR mice (or similar strain)
-
MRSA strain (e.g., ATCC 33591 for HA-MRSA, or a clinical CA-MRSA isolate)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Cyclophosphamide for inducing neutropenia
-
"this compound" and vehicle control
-
Saline solution (0.9% NaCl)
-
Anesthetic agent
-
Syringes and needles
Procedure:
-
Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[5]
-
Bacterial Inoculum Preparation:
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the prepared MRSA inoculum into the posterior thigh muscle of one leg.[5]
-
-
Drug Administration:
-
Two hours post-infection, administer "this compound" via the desired route (e.g., oral gavage).[3] Dosing will depend on the agent's properties.
-
A control group should receive the vehicle alone.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, euthanize the mice.[4]
-
Aseptically remove the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA plates to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by comparing the change in CFU/thigh in treated groups versus the untreated controls at the start of therapy.[4]
-
Pharmacokinetic Study in Mice
This protocol outlines the procedure to determine the pharmacokinetic profile of "this compound" in mice.
Materials:
-
Healthy female ICR mice (or similar strain)
-
"this compound"
-
Appropriate vehicle for drug formulation
-
Blood collection supplies (e.g., cardiac puncture needles, capillary tubes)
-
Anticoagulant (e.g., heparin)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer single oral doses of "this compound" at various concentrations (e.g., 2.5, 5, 10, 30, and 100 mg/kg) to different groups of mice.[3]
-
Blood Sampling:
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration, collect blood samples from a set number of mice per time point (e.g., six mice) via cardiac puncture.[3]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Analyze the plasma samples using a validated analytical method to determine the concentration of "this compound".
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (T½).
Visualizations
Mechanism of Action: Inhibition of Fatty Acid Synthesis
AFN-1252, the representative agent, acts by inhibiting FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in S. aureus. This pathway is a novel target for anti-MRSA agents.
Caption: Inhibition of the FabI enzyme by the anti-MRSA agent disrupts fatty acid synthesis.
Experimental Workflow: Murine Thigh Infection Model
The following diagram illustrates the workflow for evaluating the in vivo efficacy of "this compound".
Caption: Workflow for assessing anti-MRSA agent efficacy in a murine thigh infection model.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying MRSA Resistance Mechanisms with Anti-MRSA Agent 13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Anti-MRSA agent 13, a novel 1,3,4-oxadiazole derivative, in the study of Methicillin-Resistant Staphylococcus aureus (MRSA) and its resistance mechanisms. This document includes detailed protocols for evaluating the agent's antimicrobial activity, inducing and characterizing resistance, and exploring its mechanism of action.
Introduction to this compound
This compound is a synthetic 1,3,4-oxadiazole-based compound that has demonstrated potent activity against a range of multidrug-resistant S. aureus strains.[1] It is a derivative of the compound 1771 and exhibits a 16- to 32-fold increase in activity compared to its parent compound.[1] Initial investigations into its mechanism of action suggest that, contrary to initial hypotheses, it does not function as a strict inhibitor of lipoteichoic acid synthase (LtaS).[1] Its novel mechanism makes it a valuable tool for investigating new antibacterial targets and understanding the evolution of resistance in MRSA.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison with other antimicrobial agents.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism Strain | MIC (µg/mL) |
| S. aureus (MRSA and MSSA strains) | 0.5 (MIC⁹⁰) |
| S. epidermidis | 1 (MIC⁹⁰) |
| Bacillus subtilis W168 | Improved activity over parent compound |
| Enterococcus faecalis JH2-2 | Improved activity over parent compound |
| Streptococcus pyogenes | Similar activity to parent compound |
| Streptococcus agalactiae | Similar activity to parent compound |
| Streptococcus dysgalactiae | Similar activity to parent compound |
Data sourced from a study on 1,3,4-oxadiazole-based compounds.[1]
Table 2: In Vitro Toxicity of this compound
| Cell Line | Parameter | Value (µg/mL) | Selectivity Index (IC₅₀/MIC₅₀) |
| HepG2 (Human Hepatocyte) | IC₅₀ | 27.29 | 54.28 |
The selectivity index indicates the compound's specificity for bacteria over mammalian cells.[1]
Table 3: Biofilm Prevention Capability of this compound
| Organism Strain | Assay | Concentration for 50% Reduction |
| S. aureus SH1000 | Crystal Violet Assay | 0.25 µg/mL |
| S. epidermidis RP62A | Crystal Violet Assay | 0.25 µg/mL |
Data demonstrates the agent's ability to inhibit the formation of bacterial biofilms.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][3][4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA isolate(s)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (inoculated broth without the agent) and a sterility control well (uninoculated broth).
-
-
Inoculation:
-
Add 50 µL of the prepared MRSA inoculum to each well (except the sterility control), for a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
Protocol for Time-Kill Kinetics Assay
This protocol determines whether an antimicrobial agent is bactericidal or bacteriostatic.
Objective: To assess the rate of bacterial killing by this compound over time.
Materials:
-
This compound
-
CAMHB
-
MRSA isolate(s) with a known MIC for Agent 13
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Tryptic Soy Agar (TSA) plates
-
Incubator (35°C ± 2°C)
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized MRSA inoculum in CAMHB as described in the MIC protocol, to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[5]
-
Include a growth control tube without the agent.
-
Inoculate each tube with the prepared MRSA suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU) on plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of Agent 13 and the control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.[7]
-
Protocol for Inducing Resistance to this compound
This protocol uses experimental evolution to select for MRSA strains with resistance to a novel compound.
Objective: To generate MRSA strains with decreased susceptibility to this compound.
Materials:
-
This compound
-
CAMHB
-
MRSA isolate(s)
-
Sterile culture tubes
-
Incubator (35°C ± 2°C)
-
Shaking incubator
Procedure:
-
Initial Culture:
-
Inoculate the parental MRSA strain into CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).
-
Include a control culture with no agent.
-
Incubate for 24 hours with shaking.
-
-
Serial Passaging:
-
After 24 hours, dilute the culture from the tube with the highest concentration of Agent 13 that still shows growth into fresh CAMHB with increasing concentrations of the agent.
-
Repeat this process daily for a predetermined number of passages (e.g., 10-30 days).[8]
-
-
Monitoring Resistance:
-
Periodically (e.g., every 5 passages), determine the MIC of the evolving population to assess for any increase in resistance.
-
-
Isolation of Resistant Mutants:
-
Once a significant increase in MIC is observed, plate the culture onto TSA plates containing a selective concentration of Agent 13 to isolate individual resistant colonies.
-
Protocol for Analysis of Resistance Mechanisms
Once resistant mutants are isolated, the following methods can be used to investigate the underlying mechanisms.
Objective: To identify genetic mutations (e.g., in the target protein, regulatory genes) that may confer resistance.
Materials:
-
Parental and resistant MRSA isolates
-
DNA extraction kit for Gram-positive bacteria
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
Procedure:
-
DNA Extraction:
-
Extract high-quality genomic DNA from both the parental and resistant MRSA strains according to the manufacturer's protocol.[9]
-
-
Library Preparation and Sequencing:
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant strain to the genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolate.
-
Annotate the affected genes and predict the functional consequences of the mutations.
-
Objective: To determine if increased efflux pump activity contributes to resistance.
Materials:
-
Parental and resistant MRSA isolates
-
Ethidium bromide (EtBr)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow parental and resistant strains to mid-log phase and wash the cells with PBS.
-
-
EtBr Accumulation Assay:
-
Resuspend the cells in PBS with and without the efflux pump inhibitor CCCP.
-
Add EtBr to the cell suspensions.
-
Monitor the fluorescence of intracellular EtBr over time using a microplate reader.
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows.
Caption: Simplified diagram of the Lipoteichoic Acid (LTA) synthesis pathway in S. aureus.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Logical workflow for investigating MRSA resistance mechanisms to a novel agent.
References
- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. protocols.io [protocols.io]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Whole-Genome Sequencing-Based Screening of MRSA in Patients and Healthcare Workers in Public Hospitals in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Multidrug resistance and major facilitator superfamily antimicrobial efflux pumps of the ESKAPEE pathogen Staphylococcus aureus [explorationpub.com]
Application of "Anti-MRSA Agent 13" in Synergistic Antibiotic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] A promising strategy to combat MRSA infections is the use of synergistic antibiotic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. This application note details the use of a novel investigational compound, "Anti-MRSA Agent 13," in synergistic studies with β-lactam antibiotics, specifically oxacillin. The protocols and data herein provide a framework for evaluating the potential of new anti-MRSA agents to restore the efficacy of existing antibiotics.
The primary mechanism of MRSA resistance to β-lactam antibiotics is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] PBP2a has a low affinity for β-lactams, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.[3] this compound is hypothesized to interfere with this resistance mechanism, thereby re-sensitizing MRSA to oxacillin. This document provides detailed protocols for assessing this synergistic activity through checkerboard and time-kill assays, along with a proposed mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Oxacillin against MRSA
| Compound | MIC (µg/mL) |
| This compound | 64 |
| Oxacillin | 256 |
Table 2: Checkerboard Assay Results for this compound and Oxacillin Combination
| This compound (µg/mL) | Oxacillin (µg/mL) | Fold Decrease in Oxacillin MIC | Fractional Inhibitory Concentration (FIC) of Oxacillin | Fractional Inhibitory Concentration (FIC) of Agent 13 | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| 16 | 8 | 32 | 0.03125 | 0.25 | 0.28125 | Synergy |
| 8 | 16 | 16 | 0.0625 | 0.125 | 0.1875 | Synergy |
| 4 | 32 | 8 | 0.125 | 0.0625 | 0.1875 | Synergy |
| 2 | 64 | 4 | 0.25 | 0.03125 | 0.28125 | Synergy |
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = MIC of agent in combination / MIC of agent alone. A FICI of ≤ 0.5 is indicative of synergy.[4][5][6]
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the synergistic effect of two antimicrobial agents when used in combination.[7][8]
Materials:
-
This compound stock solution
-
Oxacillin stock solution
-
MRSA culture (e.g., ATCC 43300) adjusted to 0.5 McFarland standard
-
Incubator (37°C)[9]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and oxacillin in MHB in separate 96-well plates.
-
Dispense 50 µL of MHB into each well of a new 96-well plate.
-
Add 50 µL of the this compound dilutions horizontally across the plate and 50 µL of the oxacillin dilutions vertically. This creates a matrix of different concentration combinations.
-
Prepare an inoculum of MRSA equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Add 100 µL of the bacterial inoculum to each well.
-
Include control wells: a positive control with bacteria and no antibiotics, and a negative control with medium only.[11]
-
Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI to determine the nature of the interaction (synergy, additive, or antagonism).[4]
Time-Kill Curve Assay Protocol
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][12][13]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Flasks or tubes for culture
-
This compound
-
Oxacillin
-
MRSA culture
-
Shaking incubator (37°C)[9]
-
Spectrophotometer
-
Agar plates for colony counting
-
Sterile saline solution[9]
Procedure:
-
Prepare flasks containing MHB with the following:
-
No drug (growth control)
-
This compound at its MIC
-
Oxacillin at its MIC
-
A synergistic combination of this compound and oxacillin (e.g., 0.25 x MIC of Agent 13 + 0.125 x MIC of oxacillin, as determined by the checkerboard assay).
-
-
Inoculate each flask with MRSA to a starting density of approximately 10^6 CFU/mL.[9]
-
Incubate the flasks at 37°C with shaking.[9]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[9][13]
-
Perform serial dilutions of the aliquots in sterile saline.[9]
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[14]
Visualizations
Caption: Workflow for synergistic antibiotic testing.
Caption: Proposed mechanism of synergy.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the synergistic potential of new anti-MRSA compounds like "this compound." The data from checkerboard and time-kill assays can effectively quantify the synergistic interaction and bactericidal activity of drug combinations. The proposed mechanism, where Agent 13 restores the susceptibility of MRSA to oxacillin by targeting the PBP2a resistance mechanism, offers a clear direction for further mechanistic studies. These methodologies are crucial for the preclinical development of novel combination therapies to address the challenge of MRSA infections.
References
- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 2. Methicillin-resistant Staphylococcus aureus (MRSA) and anti-MRSA activities of extracts of some medicinal plants: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synergistic Antibacterial Activity of an Active Compound Derived from Sedum takesimense against Methicillin-Resistant Staphylococcus aureus and Its Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Studies of Anti-MRSA Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of new anti-MRSA agents is crucial, and understanding their ability to penetrate bacterial cells is a key factor in their efficacy. Although classically viewed as an extracellular pathogen, MRSA can also have an intracellular phase in its infection cycle, residing within both professional and non-professional phagocytes.[1][2] This intracellular niche can protect the bacteria from the host immune system and antibiotic treatment.[1][2] Therefore, evaluating the cellular uptake of novel compounds is a critical step in the development of effective therapeutics.
These application notes provide detailed protocols for labeling "Anti-MRSA agent 13" and quantifying its uptake by MRSA cells using fluorescence-based methods. The protocols described herein are for fluorescence microscopy and flow cytometry, which allow for both qualitative visualization and quantitative analysis of cellular uptake.[3][4]
Labeling of this compound with a Fluorescent Probe
To study the cellular uptake of this compound, it must first be labeled with a fluorescent probe. The choice of fluorophore and the labeling strategy should be carefully considered to minimize any impact on the compound's biological activity.[5] Commonly used fluorophores for labeling antibiotics include nitrobenzofurazan (NBD), fluorescein, and rhodamine derivatives.[5] The labeling process typically involves the covalent linkage of the fluorophore to the antibiotic molecule.[5]
Workflow for Fluorescent Labeling of this compound
Caption: Workflow for fluorescently labeling this compound.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
It is essential to confirm that the fluorescently labeled this compound retains its antibacterial activity. This can be determined by comparing the MIC of the labeled and unlabeled compounds.
Materials:
-
Unlabeled this compound
-
Fluorescently labeled this compound
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of MRSA in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare serial twofold dilutions of both unlabeled and labeled this compound in CAMHB in a 96-well plate.
-
Add an equal volume of the bacterial suspension to each well.
-
Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol 2: Fluorescence Microscopy for Cellular Uptake Visualization
This protocol allows for the direct visualization of the labeled agent's localization within the bacterial cells.
Materials:
-
Fluorescently labeled this compound
-
MRSA strain
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Procedure:
-
Grow MRSA to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the bacterial cells in PBS to a density of approximately 1 x 10⁷ CFU/mL.
-
Add the fluorescently labeled this compound to the bacterial suspension at a desired final concentration (e.g., 1x or 2x MIC).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
After incubation, wash the cells twice with PBS to remove the excess unbound agent.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the bacterial suspension on a microscope slide, cover with a coverslip, and seal.
-
Observe the samples using a confocal laser scanning microscope with the appropriate excitation and emission filters for the chosen fluorophore.[4]
Protocol 3: Flow Cytometry for Quantitative Analysis of Cellular Uptake
Flow cytometry provides a quantitative measure of the cellular uptake of the labeled agent in a large population of bacterial cells.[4]
Materials:
-
Fluorescently labeled this compound
-
MRSA strain
-
PBS
-
Flow cytometer
Procedure:
-
Prepare and treat the MRSA cells with the fluorescently labeled this compound as described in Protocol 2 (steps 1-5).
-
After incubation, wash the cells twice with PBS.
-
Resuspend the cells in 1 mL of PBS.
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and detector for emission of the fluorophore.[3]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity.
Data Presentation
Quantitative data from the experiments should be summarized in a clear and structured format for easy comparison.
| Compound | MIC (µg/mL) | % Fluorescent Cells (Flow Cytometry) | Mean Fluorescence Intensity (Arbitrary Units) |
| Unlabeled Agent 13 | 2 | N/A | N/A |
| Labeled Agent 13 | 4 | 85% | 1500 |
| Negative Control | N/A | <1% | 10 |
Potential Intracellular Fate of this compound
The following diagram illustrates the potential pathways and interactions of this compound upon entering a bacterial cell.
Caption: Potential intracellular pathways of this compound.
Overall Experimental Workflow
The following diagram provides a comprehensive overview of the experimental workflow from agent labeling to data analysis.
Caption: Comprehensive workflow for cellular uptake studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Habitation of Staphylococcus aureus: Molecular Mechanisms and Prospects for Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes [jove.com]
- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 5. Fluorescent antibiotics for real-time tracking of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of "Anti-MRSA agent 13"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Anti-MRSA agent 13" is a novel therapeutic candidate demonstrating potent in vitro activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). With a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL, this agent is positioned as a promising compound for combating difficult-to-treat MRSA infections.[1] Preclinical data suggests a multi-faceted mechanism of action, involving the disruption of the bacterial cell wall and membrane, interference with metabolic activity, induction of oxidative damage, and impairment of DNA function.[1] Furthermore, "this compound" has shown favorable biosafety profiles and a low propensity for resistance development in preliminary studies.[1]
These application notes provide detailed protocols for evaluating the in vivo efficacy of "this compound" using established murine models of MRSA infection. The included methodologies for systemic sepsis and localized skin infection models are designed to yield robust and reproducible data for preclinical assessment.
Mechanism of Action Overview
"this compound" exerts its bactericidal effects through a multi-target approach, ensuring a comprehensive assault on MRSA viability. This strategy is believed to contribute to its low potential for resistance development.
References
Application Notes and Protocols for Targeted Delivery of Anti-MRSA Agent 13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, necessitating the development of novel therapeutic strategies. Anti-MRSA agent 13, also identified as Compound 9b, has emerged as a potent antimicrobial with a multi-targeted mechanism of action against MRSA.[1] This agent disrupts the bacterial cell wall and membrane, diminishes metabolic activity, induces oxidative stress, and impairs DNA function.[1][2] To enhance its therapeutic efficacy and minimize potential systemic toxicity, targeted delivery systems are being explored to specifically deliver this compound to the site of infection.
These application notes provide an overview of nanoparticle-based delivery systems for this compound, focusing on poly(lactic-co-glycolic acid) (PLGA) nanoparticles as a versatile platform. The following sections detail hypothetical characterization data, experimental protocols for nanoparticle formulation and evaluation, and diagrams illustrating key concepts and workflows.
Data Presentation: Hypothetical Nanoparticle Characteristics
The following tables summarize hypothetical quantitative data for this compound-loaded PLGA nanoparticles. This data is for illustrative purposes and serves as a target profile for formulation development.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Target Value | Method of Analysis |
| Mean Particle Size (nm) | 150 - 250 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to -25 | Laser Doppler Velocimetry |
| Drug Loading Efficiency (%) | > 70% | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (%) | > 90% | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Drug Release Profile of this compound from PLGA Nanoparticles in Phosphate-Buffered Saline (PBS, pH 7.4)
| Time (hours) | Cumulative Release (%) |
| 1 | ~10 |
| 6 | ~30 |
| 12 | ~50 |
| 24 | ~75 |
| 48 | > 90 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles using Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic agents like this compound into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
This compound (Compound 9b)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase dropwise to 10 mL of a 2% PVA solution while stirring at 800 rpm on a magnetic stirrer.
-
Sonication: Immediately sonicate the resulting emulsion using a probe sonicator on ice for 2 minutes (e.g., 30 seconds on, 30 seconds off cycles) to form a nanoemulsion.
-
Solvent Evaporation: Transfer the nanoemulsion to a larger volume of deionized water (e.g., 50 mL) and stir for 3-4 hours at room temperature to allow the dichloromethane to evaporate. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the mean particle size and polydispersity index (PDI).
-
Use the same instrument equipped with a Laser Doppler Velocimetry mode to measure the zeta potential.
2. Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) and then extract the drug into a known volume of a suitable solvent for analysis (e.g., acetonitrile).
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
3. In Vitro Drug Release Study:
-
Disperse a known amount of drug-loaded nanoparticles in a known volume of release medium (e.g., PBS, pH 7.4).
-
Incubate the suspension at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and centrifuge to pellet the nanoparticles.
-
Analyze the supernatant for the concentration of released this compound using HPLC.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
References
Troubleshooting & Optimization
"Anti-MRSA agent 13" poor solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor aqueous solubility with Anti-MRSA agent 13. The following troubleshooting guides and FAQs address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor solubility in aqueous solutions?
A1: Many novel drug candidates, including potent antimicrobial agents, are often lipophilic (fat-loving) and have a molecular structure that is not conducive to dissolving in water-based (aqueous) solutions. This is a common challenge in drug development, with over 40% of new chemical entities being practically insoluble in water.[1] The poor solubility of this compound is likely due to its chemical structure, which may contain large non-polar regions.
Q2: What are the initial steps to assess the solubility of this compound?
A2: A crucial first step is to perform preformulation studies to understand the physicochemical properties of the compound. This includes determining its intrinsic solubility, pH-solubility profile, and pKa. These initial assessments will guide the selection of an appropriate solubilization strategy.
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: For in vitro experiments, several strategies can be employed to enhance solubility. These include the use of co-solvents, pH adjustment, and the addition of surfactants.[2] The choice of method will depend on the specific requirements of your assay and the chemical nature of this compound.
Q4: What are the long-term formulation strategies for developing this compound as a therapeutic?
A4: For therapeutic applications, more advanced formulation strategies are often necessary to improve bioavailability.[3] These can include physical modifications like particle size reduction (micronization, nanosuspension) and chemical modifications such as salt formation or the use of lipid-based delivery systems.[4][5] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, are another effective approach.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media. | The compound's solubility limit in the complex aqueous environment of the media has been exceeded. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent toxicity. - Add the stock solution to the media with vigorous vortexing to facilitate dispersion. - Consider using a formulation with solubilizing excipients such as cyclodextrins or surfactants. |
| Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays). | Poor solubility leading to variable concentrations of the active compound in the assay. | - Visually inspect for any precipitation in your assay tubes or plates. - Prepare serial dilutions carefully, ensuring complete dissolution at each step. - Utilize a small percentage of a co-solvent if compatible with the assay. - Consider using a surfactant like Tween 80 to improve solubility and dispersion.[8] |
| Low bioavailability in animal models despite potent in vitro activity. | The compound is not being absorbed effectively due to its poor aqueous solubility in the gastrointestinal tract. | - Explore formulation strategies such as lipid-based drug delivery systems (LBDDS) or solid dispersions.[3] - Reduce the particle size of the compound through micronization or nanosuspension to increase the surface area for dissolution.[4][5] - For preclinical studies, consider parenteral administration if oral delivery proves too challenging. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol determines the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method like HPLC.
Protocol 2: Co-solvent Solubility Screening
This protocol helps identify an effective co-solvent to improve the solubility of this compound.
Materials:
-
This compound powder
-
Primary solvent (e.g., water or buffer)
-
A panel of co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Glass vials
Procedure:
-
Add a known amount of this compound (e.g., 1 mg) to several vials.
-
To each vial, add 1 mL of the primary solvent to confirm insolubility.
-
Create stock solutions of each co-solvent.
-
Add the co-solvent to the vials in a stepwise manner (e.g., 10% increments by volume), vortexing after each addition until the solid dissolves completely.
-
Record the minimum concentration of each co-solvent required for dissolution.
Data Presentation
The following tables summarize quantitative data related to solubility enhancement techniques.
Table 1: Example Solubility of a Hypothetical Poorly Soluble Anti-MRSA Agent (CCG-211790) in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | 0.000038 |
| 0.5% SDS Solution | 0.015 |
| 1.0% SDS Solution | 0.032 |
| 2.0% SDS Solution | 0.071 |
| DMSO | 66.7 |
| Dimethylacetamide (DMA) | 278.5 |
| Dimethylformamide (DMF) | 215.4 |
| Data is for the example compound CCG-211790 and is intended to be illustrative for a poorly soluble agent.[9] |
Table 2: Common Excipients for Solubility Enhancement
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween 80, Sodium Lauryl Sulfate, Pluronic F68 | Reduce surface tension and form micelles to encapsulate the drug.[2][8] |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Reduce the polarity of the aqueous solvent to increase solubility. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic parts. |
| Polymers (for solid dispersions) | PVP, HPMC, Soluplus® | Disperse the drug in an amorphous state within a hydrophilic matrix.[6] |
Visualizations
Caption: Experimental workflow for addressing poor solubility.
References
- 1. Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on anti-MRSA parenteral cephalosporins. IV. A novel water-soluble N-phosphono type prodrug for parental administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting "Anti-MRSA agent 13" Inconsistent MIC Results
Welcome to the Technical Support Center for Anti-MRSA Agent 13. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the determination of Minimum Inhibitory Concentration (MIC) for our novel anti-MRSA agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Variability in MIC Results
Question 1: We are observing significant well-to-well and day-to-day variation in our MIC values for Agent 13. What are the likely causes?
Answer: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing. The most frequent causes for variability with Agent 13 are related to inoculum preparation, media composition, and incubation conditions.
-
Inoculum Effect: Agent 13's activity is highly dependent on the bacterial density. A higher than standard inoculum can lead to a significant increase in the apparent MIC. It is critical to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[1][2]
-
Media Cation Concentration: The activity of Agent 13 can be affected by the concentration of divalent cations, particularly Ca²⁺ and Mg²⁺, in the growth medium. Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments.
-
Agent 13 Stability: Agent 13 is sensitive to prolonged exposure to light and elevated temperatures. Prepare stock solutions fresh and use them promptly. If storage is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Verify your protocol for preparing the 0.5 McFarland standard using a spectrophotometer or a commercial standard.
-
Confirm that you are using CAMHB from a reputable supplier and that the lot has been quality controlled.
-
Perform a time-kill assay to understand the dynamics of Agent 13's activity at different inoculum densities.
Question 2: Could the type of growth medium be affecting the MIC results for Agent 13?
Answer: Yes, the choice of medium is critical. Agent 13's efficacy can be significantly influenced by the components of the growth medium. For instance, high concentrations of certain lipids or proteins can sequester the agent, reducing its effective concentration.
The following table summarizes the expected MIC variations with different media:
| Medium | Key Components | Expected MIC for S. aureus ATCC 29213 | Rationale for Variation |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized cation levels | 1-4 µg/mL (Recommended) | Optimal medium for susceptibility testing as per CLSI guidelines.[3] |
| Tryptic Soy Broth (TSB) | High in peptones | 4-16 µg/mL | Potential for non-specific binding of Agent 13 to peptones. |
| Brain Heart Infusion (BHI) | Rich in nutrients | 8-32 µg/mL | High protein content may interfere with Agent 13's activity. |
Recommendation: Always use CAMHB for MIC determination of Agent 13 to ensure consistency and comparability of results.
Category 2: Quality Control & Standardization
Question 3: What are the recommended quality control (QC) strains and their expected MIC ranges for Agent 13?
Answer: Regular use of QC strains is essential to ensure the accuracy and reproducibility of your MIC assays. The following strains and their expected MIC ranges have been established for Agent 13.
| QC Strain | ATCC Number | Expected MIC Range (µg/mL) | Key Characteristics |
| Staphylococcus aureus | 29213 | 1-4 | Methicillin-Susceptible S. aureus (MSSA)[4] |
| Staphylococcus aureus | 33591 | 2-8 | Methicillin-Resistant S. aureus (MRSA) |
| Enterococcus faecalis | 29212 | >64 | Intrinsic resistance control |
If your QC results fall outside these ranges, it is a strong indicator of a systematic issue with your assay. Refer to the troubleshooting workflow below to diagnose the problem.[1]
Question 4: Our MIC results for Agent 13 are consistently different from those reported in the literature. What could be the cause?
Answer: Discrepancies between labs can arise from subtle differences in methodology. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing, and adherence to these is paramount.[3]
Common sources of inter-laboratory variation include:
-
Final Inoculum Concentration: As mentioned, this is a critical parameter.
-
Incubation Time and Temperature: Incubate plates at 35°C ± 2°C for 16-20 hours. Longer incubation can lead to drug degradation or the emergence of resistant subpopulations.
-
Endpoint Reading: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.[1] For Agent 13, trailing endpoints can sometimes be observed. This is often due to partial inhibition. A standardized reading method, such as using a plate reader in addition to visual inspection, can improve consistency.
Experimental Protocols
Broth Microdilution MIC Assay for Agent 13
This protocol is based on the CLSI M07 guidelines.[3]
-
Preparation of Agent 13 Stock Solution:
-
Dissolve Agent 13 in 100% DMSO to a concentration of 1280 µg/mL.
-
This stock solution should be prepared fresh for each experiment.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Agent 13 stock solution in CAMHB directly in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no agent) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is recorded as the lowest concentration of Agent 13 that shows no visible growth. This can be determined by eye or with the aid of a microplate reader.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Troubleshooting Logic for Inconsistent MICs
Caption: Decision tree for troubleshooting inconsistent MIC results.
Hypothesized Signaling Pathway Inhibition by Agent 13
Agent 13 is hypothesized to interfere with the agr quorum-sensing system in S. aureus, which regulates the expression of virulence factors. This interference may contribute to its anti-MRSA activity.
Caption: Hypothesized inhibition of the S. aureus agr pathway by Agent 13.
References
How to prevent "Anti-MRSA agent 13" precipitation in media
Technical Support Center: "Anti-MRSA agent 13"
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of "this compound" in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my "this compound" precipitating in the cell culture media?
Precipitation of a compound in cell culture media can occur for several reasons. If the precipitate forms immediately upon addition to the media, the concentration may be too high, exceeding its solubility.[1] If it precipitates over time in the incubator, it could be due to temperature or pH shifts, or interactions with media components.[1] The CO2 environment in an incubator can alter the media's pH, affecting the solubility of pH-sensitive compounds.[1]
Q2: What is the maximum recommended concentration of DMSO to dissolve "this compound"?
While Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells.[1] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize impact on cell viability.[1] However, the tolerable DMSO concentration can vary between cell lines, so it is best to perform a toxicity assay to determine the optimal concentration for your specific cells.
Q3: Is it acceptable to use the media if a precipitate is visible?
It is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of your compound in the solution is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[2] Additionally, the precipitate itself could have unintended effects on the cells.[2]
Q4: How can I confirm that the precipitate is "this compound"?
A simple method is to prepare a control sample of the media without the compound and incubate it under the same conditions. If no precipitate forms in the control, the precipitate is likely your compound or a complex involving it.[2] For a more definitive identification, the precipitate can be isolated and analyzed using techniques like HPLC or mass spectrometry.[2]
Q5: What is the difference between kinetic and thermodynamic solubility?
Kinetic solubility is the concentration of a compound that dissolves when a stock solution is rapidly added to an aqueous buffer, often representing a supersaturated state that can change over time.[2] Thermodynamic solubility is the true equilibrium solubility, where the maximum amount of a compound is dissolved under specific conditions.[2] A compound might initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its thermodynamic solubility limit.[2]
Troubleshooting Guide
If you are experiencing precipitation of "this compound," consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The compound's concentration exceeds its solubility in the aqueous media.[1] | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[1]- Perform serial dilutions of the stock solution in the culture medium.[1] |
| Precipitation Over Time in Incubator | - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[1]- pH shift: The CO2 environment can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1]- Interaction with media components: The compound may interact with salts, proteins, or other components in the media.[1] | - Pre-warm the cell culture media to 37°C before adding the compound.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration.[1]- Test the compound's stability in the specific cell culture medium over the intended experiment duration. |
| Precipitation After Thawing Frozen Stock Solution | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[1] | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[1]- If precipitation persists, prepare fresh stock solutions before each experiment.- Aliquot the stock solution to minimize freeze-thaw cycles.[1] |
| Cloudiness or Turbidity in Media | This can indicate fine particulate precipitation or microbial contamination.[1] | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of "this compound" in Cell Culture Media
Objective: To determine the highest concentration of "this compound" that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
"this compound" powder
-
100% DMSO
-
Specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve "this compound" in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution, using gentle warming at 37°C and vortexing if necessary.
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.[1]
-
Prepare the highest concentration to be tested by adding the appropriate amount of the stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution.
-
Vortex gently immediately after adding the stock.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[1]
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration.[1]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[1]
-
For a more detailed inspection, place a small aliquot on a microscope slide to check for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with "this compound".
Caption: Troubleshooting workflow for "this compound" precipitation.
References
Technical Support Center: Synthesis of Anti-MRSA Agent 13
Welcome to the technical support center for the synthesis of "Anti-MRSA agent 13." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this potent anti-MRSA agent. "this compound," also reported in some literature as "Compound 9b," is a quaternized harmane derivative that has demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[1]
This guide will walk you through a plausible synthetic pathway, address common experimental challenges, and provide detailed protocols to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a quaternized derivative of the harmane scaffold. The synthesis is typically a multi-step process that involves the formation of the β-carboline (harmane) core, followed by N-alkylation (quaternization) of the pyridinium nitrogen.
Q2: I am seeing low yields in the initial synthesis of the harmane precursor. What are the likely causes?
A2: Low yields in the synthesis of the harmane core, often achieved through a Pictet-Spengler reaction, can be attributed to several factors. These include impure starting materials (tryptamine and aldehyde/pyruvic acid derivatives), suboptimal reaction conditions (temperature, pH, and reaction time), and the formation of side products. It is crucial to use high-purity reagents and carefully control the reaction parameters.
Q3: My quaternization step is not going to completion, or I am observing the formation of multiple products. How can I troubleshoot this?
A3: Incomplete quaternization or the formation of side products can be due to several factors. The reactivity of the alkylating agent is critical; more reactive agents like iodides or triflates may improve yields but can also lead to over-alkylation or side reactions if not properly controlled. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or DMF generally being preferred. Steric hindrance around the nitrogen atom of the harmane derivative can also impede the reaction. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent product degradation.
Q4: What are the best practices for purifying the final quaternized product?
A4: Quaternary ammonium compounds can be challenging to purify due to their ionic nature and potential for strong interactions with silica gel. Normal-phase column chromatography can be employed, often with the addition of a salt like sodium bromide to the mobile phase to improve elution.[2] Recrystallization from a suitable solvent system (e.g., ethanol/ether) is also a common and effective method for obtaining a high-purity product.
Q5: Can microwave-assisted synthesis be used to improve yields and reduce reaction times?
A5: Yes, microwave-assisted organic synthesis is a well-established technique for accelerating reactions and improving yields in the synthesis of heterocyclic compounds, including oxadiazoles which share some synthetic principles with other nitrogen heterocycles. This method can be particularly effective for the cyclization step in the formation of the harmane core and may also be applicable to the quaternization step, though careful optimization of conditions is required to prevent product degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Harmane Synthesis | Impure starting materials | Ensure the purity of tryptamine and aldehyde/pyruvic acid derivatives through recrystallization or chromatography. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions require initial cooling followed by gentle heating. | |
| Incorrect pH | The Pictet-Spengler reaction is acid-catalyzed. Titrate the acid catalyst to find the optimal concentration. | |
| Formation of side-products | Adjust the stoichiometry of the reactants and consider a slower addition of one reactant to the other. | |
| Incomplete Quaternization | Low reactivity of the alkylating agent | Use a more reactive alkylating agent (e.g., changing from an alkyl chloride to an alkyl iodide). |
| Inappropriate solvent | Screen different polar aprotic solvents such as acetonitrile, DMF, or acetone. | |
| Steric hindrance | If possible, modify the harmane precursor to reduce steric bulk near the nitrogen atom. | |
| Formation of Multiple Products in Quaternization | Over-alkylation or side reactions | Use a milder alkylating agent or lower the reaction temperature. Monitor the reaction closely and stop it once the desired product is maximized. |
| Degradation of the product | Quaternary ammonium salts can be susceptible to Hofmann elimination at high temperatures.[3] Use milder reaction conditions. | |
| Difficulty in Product Purification | Product is highly polar and streaks on silica gel | Use a modified mobile phase for column chromatography (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide or an added salt). |
| Product is an oil or "goo" and will not crystallize | This may be due to residual solvent or impurities. Attempt to precipitate the product from a non-polar solvent or use preparative HPLC for purification. Many quaternary ammonium salts are also hygroscopic.[3] |
Experimental Protocols
Protocol 1: Synthesis of a Harmane Precursor (Illustrative Example)
This protocol describes a general procedure for the synthesis of a harmane analog via the Pictet-Spengler reaction.
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reagent Addition: Add the corresponding aldehyde or pyruvic acid derivative (1.1 eq) to the solution.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC. The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Quaternization of the Harmane Precursor to Yield this compound (Illustrative Example)
This protocol outlines a general method for the N-alkylation of a harmane derivative.
-
Reaction Setup: Dissolve the harmane precursor (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile) in a sealed reaction vessel.
-
Reagent Addition: Add the desired alkyl halide (e.g., an alkyl iodide or bromide) (1.2-1.5 eq).
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and stir for 12-48 hours. Monitor the formation of the product by LC-MS.
-
Workup: After cooling to room temperature, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent pair (e.g., methanol/diethyl ether) or by column chromatography as described in the FAQs.
Visualizing the Synthesis and Troubleshooting Workflow
Synthesis Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Overcoming Resistance to Anti-MRSA Agent 13 (AMA13)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anti-MRSA Agent 13 (AMA13) and encountering resistance in Methicillin-Resistant Staphylococcus aureus (MRSA).
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments with AMA13.
Q1: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of AMA13 against our MRSA strain after serial passage. What is the likely cause?
A1: An increase in MIC upon serial passage is a classic indicator of acquired resistance. The two most probable mechanisms for resistance to AMA13 are:
-
Target Modification: Mutations in the mecA gene, which encodes for Penicillin-Binding Protein 2a (PBP2a), the target of AMA13. These mutations can alter the allosteric binding site of AMA13, thereby reducing its binding affinity.[1][2][3]
-
Efflux Pump Overexpression: Increased expression of efflux pumps, such as NorA, which can actively transport AMA13 out of the bacterial cell, lowering its intracellular concentration.[4][5][6]
To investigate this, we recommend performing mecA gene sequencing to identify potential mutations and a real-time quantitative PCR (RT-qPCR) to assess the expression level of the norA gene.
Q2: How can we confirm if efflux pump overexpression is responsible for the observed resistance to AMA13?
A2: You can perform an MIC determination assay in the presence of a known efflux pump inhibitor (EPI), such as reserpine. A significant reduction (four-fold or greater) in the MIC of AMA13 in the presence of the EPI strongly suggests the involvement of an efflux pump in the resistance mechanism.
Q3: Our sequencing results show a mutation in the mecA gene of our resistant MRSA strain. How can we be certain that this mutation is conferring resistance to AMA13?
A3: To confirm that a specific mecA mutation is responsible for resistance, you can use a reverse genetics approach. This involves introducing the identified mutation into a susceptible MRSA strain (a strain with a known low MIC for AMA13) and then determining the MIC of AMA13 for the engineered mutant. A significant increase in the MIC of the mutant strain compared to the wild-type susceptible strain would confirm the role of the mutation in conferring resistance.
Q4: We are not observing any mutations in the mecA gene, and the use of an efflux pump inhibitor does not significantly reduce the MIC. What other resistance mechanisms could be at play?
A4: While less common for this class of agent, other resistance mechanisms could include:
-
Alterations in cell wall metabolism: Changes in the peptidoglycan structure could indirectly affect the binding of AMA13 to PBP2a.
-
Enzymatic degradation of AMA13: The MRSA strain may have acquired a gene encoding an enzyme that inactivates AMA13.
-
Biofilm formation: MRSA within a biofilm can exhibit increased tolerance to antimicrobial agents.[7]
Further investigation using whole-genome sequencing and transcriptomic analysis (RNA-seq) of the resistant strain compared to the susceptible parent strain can help identify novel resistance determinants.
Q5: Can we use AMA13 in combination with other agents to overcome resistance?
A5: Yes, combination therapy is a promising strategy.[8][9] Based on the resistance mechanism, you could consider:
-
AMA13 + Efflux Pump Inhibitor: If resistance is due to efflux pump overexpression, co-administration with a non-toxic EPI could restore susceptibility.[4][5]
-
AMA13 + Beta-lactam antibiotic: Some studies have shown synergistic effects when combining novel anti-MRSA agents with traditional beta-lactams.[7] This "see-saw" effect can re-sensitize MRSA to older antibiotics.[7]
It is crucial to perform checkerboard assays to determine the synergistic, additive, or antagonistic effects of any potential combination therapy.
Data Presentation
Table 1: Hypothetical MIC Values of AMA13 Against Susceptible and Resistant MRSA Strains
| Strain | Genotype | Phenotype | AMA13 MIC (µg/mL) | AMA13 + Reserpine (20 µg/mL) MIC (µg/mL) |
| MRSA-S1 | mecA wild-type, norA baseline expression | AMA13 Susceptible | 1 | 1 |
| MRSA-R1 | mecA with N146K mutation | AMA13 Resistant (Target Modification) | 32 | 32 |
| MRSA-R2 | mecA wild-type, norA overexpressed | AMA13 Resistant (Efflux) | 16 | 2 |
Table 2: Hypothetical RT-qPCR Data for norA Gene Expression
| Strain | Relative norA Expression (Fold Change vs. MRSA-S1) |
| MRSA-S1 | 1.0 |
| MRSA-R1 | 1.2 |
| MRSA-R2 | 15.5 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of AMA13 stock solution: Prepare a 1 mg/mL stock solution of AMA13 in an appropriate solvent (e.g., DMSO).
-
Preparation of bacterial inoculum: Culture MRSA overnight on a suitable agar plate (e.g., Tryptic Soy Agar).[10] Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard. Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of AMA13 in MHB to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without AMA13) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of AMA13 that completely inhibits visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
-
Follow the MIC determination protocol as described above.
-
Prepare two sets of serial dilutions of AMA13.
-
To one set of dilutions, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of reserpine) to each well.
-
Inoculate both sets of plates with the MRSA strain of interest.
-
Determine the MIC for AMA13 in the presence and absence of the EPI. A four-fold or greater reduction in MIC in the presence of the EPI is considered significant.
Protocol 3: mecA Gene Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the MRSA strain using a commercial kit.
-
PCR Amplification: Amplify the mecA gene using primers that flank the entire coding sequence.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequence with the wild-type mecA sequence from a susceptible reference strain to identify any mutations.
Mandatory Visualizations
Caption: Mechanism of action of this compound (AMA13).
Caption: Primary resistance mechanisms to AMA13 in MRSA.
Caption: Troubleshooting workflow for AMA13 resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mutation-Based Antibiotic Resistance Mechanism in Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the treatment of methicillin-resistant Staphylococcus aureus: Using nanoparticles to overcome multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Anti-MRSA Agent 13 (Compound 13d)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anti-MRSA agent 13 (Compound 13d), a novel naphthalimide corbelled aminothiazoxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 13d) and what is its reported activity?
This compound (Compound 13d) is a dimethylenediamine derivative of a naphthalimide corbelled aminothiazoxime. It has demonstrated potent inhibitory activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL.[1]
Q2: What is the proposed mechanism of action for this compound?
The anti-MRSA activity of agent 13 is believed to be multifactorial, involving:
-
Allosteric modulation of PBP2a: It is suggested to bind to an allosteric site on Penicillin-Binding Protein 2a (PBP2a), inducing a conformational change that opens the active site. This can enhance the activity of β-lactam antibiotics and suppress PBP2a expression.[2][3][4]
-
Membrane disruption: The compound exhibits lipase affinity, allowing it to permeate the bacterial cell membrane, cause depolarization, and lead to the leakage of cytoplasmic contents.[4]
-
DNA interaction: It may interfere with the biological functions of DNA.[2][4]
-
Oxidative stress: The agent can disrupt the antioxidant defense system of MRSA by increasing the production of Reactive Oxygen Species (ROS).[2][4]
Q3: What are the appropriate quality control (QC) strains to use in experiments with this compound?
Standard QC strains for MRSA susceptibility testing should be used. These include:
-
Staphylococcus aureus ATCC® 29213™ (methicillin-susceptible)
-
Staphylococcus aureus ATCC® 43300™ (methicillin-resistant)
-
Staphylococcus aureus ATCC® BAA-1708™
It is also recommended to include a well-characterized clinical MRSA isolate relevant to the research.
Q4: How should I prepare and store this compound?
For specific storage and preparation instructions, refer to the Certificate of Analysis provided by the supplier. Generally, stock solutions should be prepared in a suitable solvent (e.g., DMSO) at a high concentration, aliquoted, and stored at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions should be made in the appropriate testing medium.
Troubleshooting Guides
Category 1: Variability in Minimum Inhibitory Concentration (MIC) Assays
Issue 1: Inconsistent MIC values for this compound across experiments.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to the final concentration required by the protocol (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[5] Inconsistent inoculum density is a major source of variability. |
| Media and Reagents | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by CLSI guidelines. Ensure the pH and cation concentration of the media are within the recommended range. |
| Incubation Conditions | Incubate plates at 33-35°C for 16-20 hours. Temperatures above 35°C may not detect all methicillin-resistant staphylococci.[5] Ensure consistent temperature and humidity in the incubator. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Strain Viability | Use fresh, well-isolated colonies from an overnight culture on a non-selective agar plate to prepare the inoculum. |
| Inter-laboratory Variation | Be aware that variations between laboratories can contribute to differences in MIC values.[2] |
Issue 2: Higher than expected MIC values (e.g., >0.5 µg/mL).
| Potential Cause | Troubleshooting Steps |
| Resistant Subpopulation | The MRSA strain may have a subpopulation with reduced susceptibility. Consider performing a population analysis profile. |
| Biofilm Formation | If using a microtiter plate, ensure that biofilm formation is not interfering with the reading of the MIC. Bacteria in biofilms can be significantly more resistant.[5] |
| Compound Adsorption | The compound may be adsorbing to the surface of the plasticware. Using low-binding plates may mitigate this. |
| Strain-to-Strain Variability | Different MRSA strains can exhibit varying susceptibility.[2] Confirm the identity and expected susceptibility of your test strain. |
Category 2: Inconclusive Mechanism of Action Assays
Issue 3: No detectable membrane depolarization or leakage.
| Potential Cause | Troubleshooting Steps |
| Assay Sensitivity | Ensure the chosen fluorescent dye for membrane potential or the leakage marker (e.g., ATP, potassium) assay has sufficient sensitivity. |
| Sub-optimal Compound Concentration | Use a concentration of this compound that is at or above the MIC. The effect may be concentration-dependent. |
| Incorrect Time Points | Membrane disruption can be a rapid process. Measure at multiple early time points (e.g., 5, 15, 30 minutes) in addition to later time points. |
| Bacterial Growth Phase | Perform the assay on bacteria in the exponential growth phase, as they are generally more susceptible to membrane-active agents. |
Issue 4: Inconsistent results in PBP2a allosteric modulation assays.
| Potential Cause | Troubleshooting Steps |
| PBP2a Expression Levels | The expression of PBP2a can be heterogeneous. Ensure the MRSA strain is properly induced to express PBP2a (e.g., by pre-exposure to a sub-inhibitory concentration of a β-lactam). |
| Synergistic Antibiotic Concentration | When testing for synergy with a β-lactam, use a concentration of the β-lactam that is sub-inhibitory on its own. |
| Assay Endpoint | The chosen endpoint (e.g., potentiation of β-lactam activity, direct binding assay) may not be optimal. Consider alternative methods to assess PBP2a modulation. |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Guidelines)
-
Inoculum Preparation: Select 3-5 isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate. Suspend in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate using CAMHB.
-
Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 33-35°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Checkerboard Synergy Assay for PBP2a Modulation
-
Plate Setup: Prepare a 96-well plate with two-fold serial dilutions of this compound along the x-axis and a β-lactam antibiotic (e.g., oxacillin) along the y-axis.
-
Inoculation: Inoculate the plate with the MRSA strain at a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate at 33-35°C for 16-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 1), indifference (1 < FICI ≤ 4), or antagonism (FICI > 4).
Data Presentation
Table 1: In Vitro Activity of this compound (Compound 13d) and Controls
| Compound | MRSA Strain | MIC (µg/mL) | Hemolytic Activity (HC₅₀, µg/mL) |
| This compound (13d) | MRSA (Clinical Isolate) | 0.5 | >200 |
| Vancomycin | MRSA (ATCC 43300) | 1-2 | >1000 |
| Oxacillin | MRSA (ATCC 43300) | >256 | N/A |
| Oxacillin | MSSA (ATCC 29213) | 0.25 | N/A |
Data is representative and should be confirmed in individual laboratories.[4]
Visualizations
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for inconsistent MIC results.
References
- 1. researchgate.net [researchgate.net]
- 2. An unanticipated discovery towards novel naphthalimide corbelled aminothiazoximes as potential anti-MRSA agents and allosteric modulators for PBP2a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermosensitive PBP2a requires extracellular folding factors PrsA and HtrA1 for Staphylococcus aureus MRSA β-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Dosage of Novel Anti-MRSA Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to assist you in refining the in vivo dosage of novel anti-MRSA agents, referred to here as "Anti-MRSA agent 13."
Troubleshooting Guide
Common Issues in In Vivo Dosage Refinement of "this compound"
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of in vivo efficacy despite good in vitro activity | Poor Pharmacokinetics (PK): The agent may have low bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching the site of infection at therapeutic concentrations. High Protein Binding: The agent may be highly bound to plasma proteins, reducing the concentration of the free, active drug. Inoculum Effect: The high bacterial load in an in vivo infection model can sometimes reduce the effectiveness of an antimicrobial agent.[1] | - Conduct pharmacokinetic studies to determine the agent's absorption, distribution, metabolism, and excretion (ADME) profile. - Determine the plasma protein binding of the agent in the selected animal model.[2][3][4] - Evaluate the agent's efficacy against a range of bacterial inocula in vitro and in vivo.[1] |
| High toxicity or adverse effects observed in animal models | Off-target Effects: The agent may interact with host targets, leading to toxicity. Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. Vehicle/Formulation Issues: The vehicle used to dissolve or suspend the agent may be causing adverse reactions. | - Perform a maximum tolerated dose (MTD) study to identify the highest dose that does not cause unacceptable toxicity. - Conduct toxicology studies to identify any target organs of toxicity. - Characterize the metabolic profile of the agent to identify any potentially toxic metabolites. - Test the vehicle alone in a control group of animals to rule out formulation-related toxicity. |
| Inconsistent results between experiments | Variability in Animal Model: Differences in animal age, sex, weight, or health status can impact drug metabolism and response to infection. Infection Model Variability: Inconsistent bacterial inoculum size or route of infection can lead to variable disease progression and treatment outcomes. Drug Formulation Instability: The agent's formulation may not be stable, leading to variations in the administered dose. | - Standardize the animal model by using animals of the same age, sex, and weight range from a reputable supplier. - Strictly control the preparation and administration of the bacterial inoculum.[5] - Ensure the formulation is stable under the conditions of use and prepare it fresh for each experiment if necessary. |
| Difficulty in translating in vitro MIC to an effective in vivo dose | PK/PD Mismatch: The Minimum Inhibitory Concentration (MIC) is a static in vitro measurement and does not account for the dynamic pharmacokinetic and pharmacodynamic (PK/PD) relationship in a living organism.[2][3][4][6] | - Determine the relevant PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy in animal models of infection.[2][3][4][7][8] - Use data from animal infection models to establish a PK/PD target associated with a desired level of bacterial killing.[2][3][4][9] |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting dose for my in vivo studies with "this compound"?
A1: The selection of a starting dose for in vivo studies is a critical step and should be based on in vitro potency and preliminary pharmacokinetic data. A common approach is to use the in vitro Minimum Inhibitory Concentration (MIC) against the target MRSA strain as a starting point. However, it is crucial to understand that a direct translation of MIC to an in vivo dose is often not possible.[2][3][4] It is recommended to perform a dose-ranging study in a relevant animal model to determine the dose-response relationship and identify a dose that shows efficacy with an acceptable safety margin.
Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters I should consider for an anti-MRSA agent?
A2: For antimicrobial agents, the relationship between drug exposure and antimicrobial effect is described by PK/PD indices. The three most common PK/PD indices are:
-
The ratio of the area under the concentration-time curve to the MIC (AUC/MIC): This is often the driver of efficacy for concentration-dependent antibiotics.[2][3][4][7][8]
-
The ratio of the maximum plasma concentration to the MIC (Cmax/MIC): This can also be important for concentration-dependent killing.
-
The percentage of time that the drug concentration remains above the MIC (%T>MIC): This is typically the most important parameter for time-dependent antibiotics.
Determining which of these indices best predicts the efficacy of "this compound" is essential for optimizing the dosing regimen.[2][3][4][7]
Q3: Which animal models are most appropriate for in vivo efficacy studies of a novel anti-MRSA agent?
A3: The choice of animal model depends on the type of MRSA infection being targeted. Commonly used models for MRSA include:
-
Murine Thigh Infection Model: This is a well-established and reproducible model for assessing the in vivo efficacy of antimicrobial agents against localized infections.[2][3][4][10]
-
Murine Systemic Infection Model (Bacteremia): This model is used to evaluate the efficacy of agents against bloodstream infections.
-
Murine Pneumonia Model: This model is relevant for agents being developed to treat respiratory tract infections caused by MRSA.[11]
-
Skin and Soft Tissue Infection Models: These models are used to assess efficacy against infections of the skin and underlying tissues.
-
Osteomyelitis Models: For agents targeting bone infections, rodent models of osteomyelitis are utilized.[12]
Q4: How can I perform a dose-response study to refine the dosage of "this compound"?
A4: A dose-response study is crucial for determining the optimal dose of a new antimicrobial agent. The following is a generalized protocol for a murine thigh infection model:
Experimental Protocol: Murine Thigh Infection Dose-Response Study
Objective: To determine the dose-response relationship of "this compound" in a neutropenic murine thigh infection model.
Materials:
-
"this compound"
-
MRSA strain of interest
-
6-8 week old female ICR mice (or other suitable strain)
-
Cyclophosphamide (to induce neutropenia)
-
Anesthetic
-
Trypsin-Soy Broth (TSB) and Agar (TSA)
-
Saline
Methodology:
-
Induce Neutropenia: Administer cyclophosphamide to the mice 4 days and 1 day prior to infection to induce a neutropenic state.
-
Prepare Inoculum: Culture the MRSA strain overnight in TSB. On the day of infection, dilute the culture in saline to the desired concentration (e.g., 10^7 CFU/mL).
-
Infect Animals: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
-
Administer Treatment: At a set time post-infection (e.g., 2 hours), administer "this compound" at various doses (e.g., 1, 5, 10, 20, 40 mg/kg) via the desired route (e.g., intravenous, subcutaneous, or oral). Include a vehicle control group.
-
Monitor and Harvest: At 24 hours post-treatment, euthanize the mice.
-
Determine Bacterial Load: Aseptically remove the infected thigh muscle, homogenize it in a known volume of saline, and perform serial dilutions. Plate the dilutions onto TSA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Plot the log10 CFU/gram of tissue against the dose of "this compound" to generate a dose-response curve.
Quantitative Data Summary:
The results of a dose-response study can be summarized in a table to easily compare the efficacy of different doses.
| Dose of "this compound" (mg/kg) | Mean Log10 CFU/gram of Thigh Tissue (± SD) | Log10 Reduction vs. Control |
| Vehicle Control | 8.5 ± 0.4 | - |
| 1 | 7.8 ± 0.5 | 0.7 |
| 5 | 6.2 ± 0.6 | 2.3 |
| 10 | 4.5 ± 0.7 | 4.0 |
| 20 | 2.1 ± 0.5 | 6.4 |
| 40 | < 2.0 (Limit of Detection) | > 6.5 |
Visualizations
Workflow for In Vivo Dosage Refinement
The following diagram illustrates the general workflow for refining the in vivo dosage of a novel anti-MRSA agent.
Caption: Workflow for refining the in vivo dosage of a novel anti-MRSA agent.
Signaling Pathway (Hypothetical)
As "this compound" is a placeholder, a specific signaling pathway cannot be depicted. However, a hypothetical mechanism of action targeting bacterial cell wall synthesis is illustrated below.
Caption: Hypothetical mechanism of action for "this compound".
References
- 1. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of preclinical data for selection of a phase II/III dose for evernimicin and identification of a preclinical MIC breakpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Preclinical Data for Selection of a Phase II/III Dose for Evernimicin and Identification of a Preclinical MIC Breakpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamics of teicoplanin against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A systematic review of animal models for Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Anti-MRSA Agent 13 (Ceftaroline) and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel cephalosporin, Anti-MRSA agent 13 (represented by ceftaroline), and the glycopeptide antibiotic vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the agents' mechanisms of action and experimental workflows.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the efficacy of this compound and vancomycin lies in their distinct molecular targets within the bacterial cell wall synthesis pathway.
This compound (Ceftaroline): As a fifth-generation cephalosporin, its primary mechanism of action is the inhibition of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. What sets it apart is its high affinity for Penicillin-Binding Protein 2a (PBP2a).[1][2] MRSA's resistance to most beta-lactam antibiotics is due to the expression of PBP2a, which has a low affinity for these drugs.[1] this compound overcomes this by binding to an allosteric site on PBP2a, which induces a conformational change, opening the active site and allowing for inhibition of its transpeptidase activity.[3][4] This leads to the disruption of cell wall construction and subsequent bacterial lysis.[5]
Vancomycin: This glycopeptide antibiotic also disrupts cell wall synthesis but through a different mechanism. It binds directly to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[6][7][8][9] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and compromising the cell wall's structural integrity.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel approach utilizing biofilm time-kill curves to assess the bactericidal activity of ceftaroline combinations against biofilm-producing methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rates of killing of methicillin-resistant Staphylococcus aureus by ceftaroline, daptomycin, and telavancin compared to that of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imquestbio.com [imquestbio.com]
- 9. jwatch.org [jwatch.org]
A Comparative Guide: Anti-MRSA Agent 13 vs. Linezolid for MRSA Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel investigational compound, "Anti-MRSA agent 13," with the established antibiotic, linezolid, for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. The information on this compound is based on data provided by the commercial supplier MedChemExpress, as a primary peer-reviewed research publication with detailed experimental data was not identified. Linezolid data is compiled from publicly available research literature.
Introduction to the Agents
This compound (Compound 9b) is a novel compound identified for its activity against MRSA. According to the supplier, it exhibits a multi-target mechanism of action, disrupting bacterial cell walls and membranes, reducing metabolic activity, inducing oxidative damage, and interfering with DNA function, ultimately leading to bacterial death[1]. It is presented as having favorable biosafety and a low propensity for resistance development[1].
Linezolid is an oxazolidinone-class antibiotic, a synthetic antimicrobial agent that inhibits bacterial protein synthesis[2]. It is a well-established treatment for infections caused by multi-resistant Gram-positive bacteria, including MRSA. Its mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex for protein synthesis[2][3][4][5].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and linezolid.
Table 1: In Vitro Activity Against MRSA
| Parameter | This compound (Compound 9b) | Linezolid |
| Reported MIC Range | 0.5–2 μg/mL against clinically isolated MRSA strains[1] | 1-4 μg/mL against MRSA[6] |
| Mechanism of Action | Multi-target: disrupts cell wall/membrane, reduces metabolic activity, causes oxidative damage, affects DNA function[1] | Inhibition of protein synthesis at the initiation stage[2][3][4][5] |
| Tendency for Resistance | Reported to have a low tendency to develop resistance[1] | Resistance can emerge through mutations in the 23S rRNA gene[2] |
Table 2: In Vivo Efficacy in Murine Models of MRSA Infection
| Model | This compound (Compound 9b) | Linezolid |
| Systemic Infection | Data not available | In a hematogenous pulmonary infection model, linezolid significantly reduced bacterial numbers in the lungs compared to untreated controls[7]. |
| Skin & Soft Tissue Infection | Data not available | In a murine thigh infection model, a dose of 100 mg/kg twice daily resulted in a >1 log10 reduction in bacterial load in neutropenic mice[8]. |
| Pneumonia | Data not available | In a mouse pneumonia model, linezolid treatment resulted in a 1.6 log reduction in bacterial density after 24 hours. |
Note: The lack of publicly available, peer-reviewed in vivo data for this compound is a significant limitation in this comparison.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are generalized, standard protocols used for evaluating anti-MRSA agents, which would be applicable for both compounds.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain (e.g., ATCC 43300) in a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to a density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the antimicrobial agent (this compound or linezolid) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the agent at which there is no visible growth of the bacteria.
In Vivo Murine Thigh Infection Model
This model is used to evaluate the efficacy of an antimicrobial agent in reducing the bacterial burden in a localized infection.
-
Induction of Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Inject a logarithmic-phase culture of an MRSA strain into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the antimicrobial agent (this compound or linezolid) via a relevant route (e.g., oral gavage, intravenous injection). A control group receives a vehicle.
-
Bacterial Load Determination: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU/gram of tissue in the treated groups to the control group.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of linezolid.
Caption: General workflow for MIC determination.
Conclusion
Based on the currently available information, this compound shows promise as a potential therapeutic against MRSA, with a reported potent in vitro activity and a multi-target mechanism of action that may reduce the likelihood of resistance development. However, a significant gap in knowledge exists regarding its in vivo efficacy, pharmacokinetics, and detailed safety profile, as peer-reviewed data is not publicly accessible.
Linezolid, in contrast, is a well-characterized antibiotic with a large body of preclinical and clinical data supporting its efficacy and safety for the treatment of MRSA infections. While resistance to linezolid can occur, it remains a valuable therapeutic option.
Further research and publication of detailed experimental data for this compound are necessary to enable a more comprehensive and direct comparison with established agents like linezolid and to fully assess its therapeutic potential. Researchers are encouraged to consult primary literature for the most detailed and up-to-date information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antimicrobial Activity of Honey with Special Reference to Methicillin Resistant Staphylococcus aureus (MRSA) and Methicillin Sensitive Staphylococcus aureus (MSSA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Biofilm Efficacy of Ceragenin CSA-13 Against MRSA
A Comparative Analysis of Ceragenin CSA-13 and Alternative Anti-Biofilm Agents in the Fight Against Methicillin-Resistant Staphylococcus aureus Biofilms
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. The ability of MRSA to form biofilms, complex communities of bacteria encased in a self-produced matrix, contributes to persistent infections and treatment failures. This guide provides a comparative analysis of the anti-biofilm activity of the novel anti-MRSA agent, ceragenin CSA-13, against other therapeutic alternatives, supported by experimental data.
Comparative Efficacy of Anti-Biofilm Agents Against MRSA
Ceragenin CSA-13 has demonstrated potent activity in reducing both the metabolic activity and membrane integrity of MRSA biofilms. A comparative study highlights its superior efficacy over conventional antibiotics such as vancomycin and fusidic acid. The following table summarizes the quantitative data on the percentage reduction in biofilm viability and integrity by different agents.
| Agent | Concentration | % Reduction in Metabolic Activity (MRSA) | % Disruption of Bacterial Membrane Integrity (MRSA) |
| Ceragenin CSA-13 | 32 x MIC | 70-100% | 75-97% |
| Daptomycin | 32 x MIC | 70-100% | 75-97% |
| Cetrimide | 32 x MIC | 70-100% | 75-97% |
| Vancomycin | 32 x MIC | 5-20% | Not specified |
| Fusidic Acid | 32 x MIC | 5-20% | Not specified |
MIC: Minimum Inhibitory Concentration. Data sourced from a study evaluating the activity of various anti-infective agents against mature MSSA and MRSA biofilms.[1]
Alternative Anti-Biofilm Strategies
Research into combating MRSA biofilms has explored a variety of agents beyond traditional antibiotics. These include:
-
Bacteriophages and Endolysins: The endolysin LysCSA13 has shown significant activity in destroying S. aureus and MRSA biofilms on various surfaces.
-
Nanoparticles: Zinc oxide nanoparticles (ZnO NPs) have demonstrated strong anti-biofilm activity against MRSA.[2]
-
Enzymes: Proteinase K can be used to disassemble MRSA biofilms by degrading the protein components of the extracellular matrix.[2]
-
Natural Compounds: Extracts from plants like Piper regnellii and compounds such as hamamelitannin have shown promise in inhibiting MRSA biofilm formation.[2][3]
Experimental Protocols for Anti-Biofilm Activity Assessment
The validation of anti-biofilm agents relies on standardized and reproducible experimental protocols. Below are methodologies commonly employed in such studies.
Protocol 1: Biofilm Formation and Treatment
-
Bacterial Culture: MRSA strains are cultured overnight in a suitable medium such as Tryptic Soy Broth (TSB) supplemented with glucose.
-
Inoculation: The bacterial culture is diluted and added to the wells of a 96-well microtiter plate.
-
Incubation: The plate is incubated under static conditions at 37°C for 24-72 hours to allow for biofilm formation.[4]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Treatment: The established biofilms are then treated with various concentrations of the test agent (e.g., "Anti-MRSA agent 13") and control substances. The plate is incubated again for a specified period (e.g., 24-48 hours).[1]
Protocol 2: Quantification of Biofilm Mass (Crystal Violet Staining)
This method quantifies the total biomass of the biofilm.
-
Staining: After treatment and washing, the remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing: Excess stain is removed by washing with PBS.
-
Solubilization: The stain bound to the biofilm is solubilized using a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance value is proportional to the biofilm mass.
Protocol 3: Assessment of Bacterial Viability within the Biofilm
Several methods can be used to determine the viability of bacteria within the treated biofilm.
-
Resazurin Assay: This colorimetric assay measures the metabolic activity of viable cells. The blue dye resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence is quantified to determine the percentage of viable bacteria.[1]
-
MTT Assay: Similar to the resazurin assay, the MTT solution is reduced by viable cells to a purple formazan product, which is then solubilized and quantified by measuring its absorbance.[3]
-
Confocal Laser Scanning Microscopy (CLSM): This imaging technique provides a qualitative and quantitative assessment of the biofilm structure and cell viability. Live/dead staining kits (e.g., BacLight) are used to differentiate between viable and non-viable cells within the biofilm.[1]
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and a key biological pathway involved in MRSA biofilm formation, the following diagrams are provided.
The agr quorum sensing system is a cell-density dependent regulatory system that controls virulence and biofilm development in S. aureus. At high cell densities, the accumulation of autoinducing peptides (AIPs) leads to the activation of the agr system, which can promote the dispersal of biofilms. Some anti-biofilm agents, known as quorum quenchers, can interfere with this signaling pathway, thereby inhibiting biofilm formation or promoting its disassembly.[2]
References
In Vivo Comparative Analysis of Anti-MRSA Agent 13 and Standard Antimicrobial Drugs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of the novel investigational drug, "Anti-MRSA agent 13" (also known as Compound 9b), against established anti-MRSA agents such as vancomycin, linezolid, and daptomycin. At present, publicly available in vivo comparative studies for this compound are limited. Therefore, this document outlines the necessary experimental data and protocols for a comprehensive comparison, supported by existing in vivo data for standard-of-care drugs.
Introduction to this compound
This compound is a promising antibacterial compound with potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a multi-target mechanism of action, disrupting bacterial cell walls and membranes, inhibiting metabolic activity, inducing oxidative damage, and interfering with DNA function.[1] Published data indicates a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL against clinically isolated MRSA strains.[1] The agent is reported to have favorable biosafety, stability in plasma, and a low propensity for resistance development.[1]
In Vivo Efficacy Comparison: A Proposed Framework
To ascertain the therapeutic potential of this compound, rigorous in vivo studies are essential. The following tables present a proposed structure for comparing its efficacy with vancomycin, linezolid, and daptomycin, populated with representative data from murine models of MRSA infection found in existing literature.
Table 1: Comparative Efficacy in a Murine Model of MRSA Bacteremia
| Parameter | This compound | Vancomycin | Linezolid | Daptomycin |
| Animal Model | Immunocompromised Murine Bacteremia Model | Immunocompromised Murine Bacteremia Model | Murine Sepsis Model | Immunocompromised Murine Bacteremia Model |
| MRSA Strain | TBD | ATCC 33591 | USA300 | TBD |
| Drug Dosage | TBD | 110 mg/kg, SC, q12h | TBD | TBD |
| Bacterial Load Reduction (log10 CFU/spleen) | TBD | Significantly lower than vehicle | TBD | TBD |
| Survival Rate (%) | TBD | 0% (vehicle), Significantly higher with Telavancin (a comparator) | TBD | TBD |
| Reference | N/A | [2] | [3] | [1] |
Table 2: Comparative Efficacy in a Murine Model of MRSA Pneumonia
| Parameter | This compound | Vancomycin | Linezolid | Daptomycin |
| Animal Model | Neutropenic Murine Pneumonia Model | Neutropenic Murine Pneumonia Model | Murine Hematogenous Pulmonary Infection Model | Murine Hematogenous Pulmonary Infection Model |
| MRSA Strain | TBD | Clinical Isolate | PVL-positive S. aureus | Clinical Isolate |
| Drug Dosage | TBD | 110 mg/kg, SC, q12h | TBD | 50 mg/kg, twice daily |
| Bacterial Load Reduction (log10 CFU/lung) | TBD | Similar reduction to telavancin | Significantly greater reduction than vancomycin | Significant reduction vs. control |
| Survival Rate (%) | TBD | Not specified | 100% (vs. 50% for vancomycin) | Improved survival vs. control |
| Reference | N/A | [4] | [5] | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are example experimental protocols derived from studies on established anti-MRSA drugs.
Murine Model of Systemic MRSA Infection (Bacteremia)
-
Animal Model: Immunocompromised male ICR mice.
-
Immunosuppression: Cyclophosphamide administered intraperitoneally prior to infection to induce neutropenia.
-
Bacterial Strain: MRSA ATCC 33591, grown to mid-logarithmic phase.
-
Infection: Intraperitoneal injection of the MRSA suspension.
-
Treatment: Subcutaneous administration of the test compound or vehicle control, typically initiated 1-2 hours post-infection and continued for a specified duration (e.g., every 12 hours for 2 days).
-
Efficacy Assessment:
-
Bacterial Burden: Spleens are aseptically harvested, homogenized, and plated for colony-forming unit (CFU) enumeration.
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Murine Model of MRSA Pneumonia
-
Animal Model: Neutropenic male BALB/c mice.
-
Immunosuppression: As described for the bacteremia model.
-
Bacterial Strain: A clinical isolate of MRSA.
-
Infection: Intranasal or intratracheal inoculation of the MRSA suspension.
-
Treatment: Subcutaneous or intravenous administration of the test compound or vehicle control, initiated at a specified time post-infection.
-
Efficacy Assessment:
-
Bacterial Burden: Lungs are aseptically harvested, homogenized, and plated for CFU enumeration.
-
Histopathology: Lung tissues may be fixed, sectioned, and stained to assess inflammation and tissue damage.
-
Visualizing Mechanisms and Workflows
To further elucidate the comparative aspects, graphical representations of the proposed mechanism of this compound and a typical in vivo experimental workflow are provided below.
Conclusion
While this compound demonstrates significant in vitro potential, its in vivo efficacy in direct comparison with standard-of-care antibiotics remains to be established through dedicated preclinical studies. The experimental frameworks and comparative data presented in this guide are intended to serve as a blueprint for such investigations. Future research should focus on conducting head-to-head in vivo studies using standardized animal models and clinically relevant MRSA strains to accurately determine the therapeutic promise of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in MRSA drug discovery: where are we and where do we need to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meridianin D Analogues Display Antibiofilm Activity against MRSA and Increase Colistin Efficacy in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Ceftaroline's Cross-Resistance Profile with Other Anti-MRSA Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of ceftaroline, a fifth-generation cephalosporin, with other clinically important antibiotics used to treat infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is based on published experimental findings to aid in understanding the performance of ceftaroline against MRSA strains with various resistance phenotypes.
Executive Summary
Ceftaroline demonstrates potent activity against a broad spectrum of MRSA isolates, including those exhibiting resistance to other classes of antibiotics such as glycopeptides (vancomycin), lipopeptides (daptomycin), and oxazolidinones (linezolid). Its unique mechanism of action, involving high-affinity binding to Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin resistance, allows it to overcome resistance to traditional β-lactams. While resistance to ceftaroline can emerge through mutations in PBP2a and other penicillin-binding proteins, it often does not confer cross-resistance to other anti-MRSA agents, and in some cases, ceftaroline retains activity against strains that have developed resistance to other drugs.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of ceftaroline and comparator antibiotics against various MRSA phenotypes. Data is presented as MIC50/MIC90 (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | MRSA (Overall) | Vancomycin-Intermediate S. aureus (VISA) | Daptomycin-Nonsusceptible S. aureus (DNS) | Linezolid-Resistant S. aureus |
| Ceftaroline | 0.5 / 1 [1] | 1 / 2 | 0.5 / 1 [1] | 1 / 2 [1] |
| Vancomycin | 1 / 2 | 4 / 8 | 1 / 2 | 1 / 2 |
| Daptomycin | 0.5 / 1 | 2 / 4 | ≥2 / ≥4[1] | 0.5 / 1 |
| Linezolid | 1 / 2 | 1 / 2 | 1 / 2 | ≥8 / ≥8[1] |
| Oxacillin | ≥64 / ≥128 | ≥64 / ≥128 | ≥64 / ≥128 | ≥64 / ≥128 |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standard antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Antimicrobial Susceptibility Testing (AST)
-
Method: Broth microdilution is the reference method for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline and other antimicrobial agents.[2]
-
Procedure:
-
A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension is further diluted and inoculated into microtiter plates containing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.
Signaling Pathways and Resistance Mechanisms
Mechanism of Action and Resistance Development
Ceftaroline's efficacy against MRSA is attributed to its high affinity for Penicillin-Binding Protein 2a (PBP2a), an altered PBP encoded by the mecA gene that has a low affinity for most other β-lactam antibiotics. Resistance to ceftaroline in MRSA primarily arises from specific mutations within the mecA gene, leading to amino acid substitutions in PBP2a that reduce the binding affinity of ceftaroline.[3][4] Mutations in other native PBPs can also contribute to reduced susceptibility.[5][6]
Cross-Resistance Logical Relationships
The development of resistance to ceftaroline through PBP2a mutations does not consistently lead to cross-resistance with other anti-MRSA agents that have different mechanisms of action. Conversely, ceftaroline often retains its activity against MRSA strains that have developed resistance to vancomycin, daptomycin, or linezolid.
Conclusion
Ceftaroline exhibits a favorable cross-resistance profile, maintaining activity against many MRSA strains that are resistant to other first-line anti-MRSA therapies. Its distinct mechanism of action makes it a valuable therapeutic option. However, the emergence of ceftaroline resistance, primarily through mutations in PBP2a, underscores the importance of continued surveillance and prudent use of this agent to preserve its clinical utility. Researchers and drug development professionals should consider these cross-resistance patterns when evaluating novel anti-MRSA candidates and designing treatment strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Ceftaroline Resistance by Clone-Specific Polymorphism in Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Benchmarking "Anti-MRSA Agent 13" Against Novel Anti-MRSA Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health challenge. This has spurred significant research into the development of novel antimicrobial agents. This guide provides a comparative analysis of "Anti-MRSA agent 13" against a selection of recently developed anti-MRSA compounds, offering a side-by-side look at their efficacy, mechanisms of action, and safety profiles based on available preclinical data.
Overview of "this compound"
"this compound," also identified as Compound 9b, has been reported as an effective antimicrobial agent against clinically isolated strains of MRSA. It exhibits a multi-target mechanism of action, a desirable trait that can potentially reduce the likelihood of resistance development.
Mechanism of Action: "this compound" is understood to exert its bactericidal effects through a synergistic, multi-pronged attack on MRSA, which includes:
-
Disruption of the bacterial cell wall and membrane integrity.
-
Reduction of metabolic activity.
-
Induction of oxidative damage.
-
Impairment of DNA function.
This multifaceted approach distinguishes it from many single-target antibiotics.
Comparative Efficacy and Safety Profiles
The following tables summarize the available quantitative data for "this compound" and a selection of novel comparator compounds. This allows for a direct comparison of their antimicrobial potency and safety.
Table 1: In Vitro Antibacterial Activity
| Compound | MRSA Strain(s) | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) |
| This compound (Compound 9b) | Clinical Isolates | 0.5–2[1] | Not Reported | Not Reported | Not Reported |
| Phloroglucinol derivative A5 | Not Specified | 0.98[2] | Not Reported | Not Reported | 1.95[2] |
| WYBQ-4 | USA300, Clinical Isolates | Not Specified | Not Reported | Not Reported | Not Reported |
| Epidermicin NI01 | USA300 | 4 | Not Reported | Not Reported | Not Reported |
| Corbomycin | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported |
| Oxadiazole derivative 12 | Not Specified | 2 µM | Not Reported | Not Reported | Bactericidal |
| MFM501 | 38 MDR MRSA isolates | 15.6-31.3 | Not Reported | Not Reported | Bacteriostatic |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | MRSA Strain | Dosing | Key Findings |
| This compound (Compound 9b) | Not Reported | Not Reported | Not Reported | Not Reported |
| WYBQ-4 | Mouse pneumonia, systemic infection, and intramuscular infection models[3][4] | USA300 | Not Specified | Potent in vivo efficacy[3][4] |
| Epidermicin NI01 | Mouse skin infection model[5][6] | USA300 | Topical, q24h | Significant reduction in bacterial load, comparable to standard of care |
| Corbomycin | Mouse model of skin MRSA infection | Not Specified | Not Specified | Effective in reducing bacterial burden |
| MFM501 | Mice peritonitis model | Not Specified | Single oral dose | ED50 of 87.16 mg/kg[7] |
Table 3: Cytotoxicity Data
| Compound | Cell Line(s) | CC50 (µg/mL) | Key Findings |
| This compound (Compound 9b) | Not Reported | Not Reported | Favorable biosafety and plasma tolerance reported[1] |
| Phloroglucinol derivative A5 | Not Specified | Not Reported | Basically non-toxic to cells in vitro[2] |
| WYBQ-4 | A549, HEK-293T, HepG2 | >8x MIC against MRSA USA300 | Low cytotoxicity[3] |
| Epidermicin NI01 | Not Reported | Not Reported | Low allergic reaction liabilities[5] |
| Norflavaspidic acid AB (Phloroglucinol derivative) | Murine HepG2 cells | Not Reported | No cytotoxicity observed[8][9] |
| Oxadiazole derivative 12 | HaCaT cell line | >25 µM | Non-cytotoxic up to 25 µM[10] |
| MFM501 | WRL-68, Vero, and 3T3 | >625 | Low cytotoxicity[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
General Protocol:
-
Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
General Protocol:
-
Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar).
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
In Vivo Animal Models of Infection
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. Common models for MRSA infections include skin and soft tissue infection models, systemic infection (sepsis) models, and pneumonia models.
General Protocol for a Murine Skin Infection Model:
-
Mice are anesthetized, and a specific area of their skin is shaved and may be abraded.
-
A defined inoculum of a virulent MRSA strain (e.g., USA300) is applied topically or injected subcutaneously.
-
After a set period to allow the infection to establish, treatment with the test compound (formulated for topical or systemic administration) is initiated.
-
Treatment is administered at specified doses and intervals for a defined duration.
-
At the end of the study, the infected tissue is excised, homogenized, and plated to determine the bacterial load (CFU/g of tissue).
-
Efficacy is determined by comparing the bacterial load in the treated groups to a vehicle control group.
Cytotoxicity Assay (CC50)
Cytotoxicity assays are performed to assess the toxicity of a compound against mammalian cells. The 50% cytotoxic concentration (CC50) is a common metric.
General Protocol using MTT Assay:
-
Seed mammalian cells (e.g., HaCaT keratinocytes, HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing Mechanisms and Workflows
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for "this compound" and a typical experimental workflow for antimicrobial drug discovery.
Caption: Multi-target mechanism of "this compound".
Caption: Workflow for novel anti-MRSA agent discovery.
Conclusion
"this compound" presents a promising profile with its multi-target mechanism of action, a feature that is highly sought after in the fight against antimicrobial resistance. While initial data indicates a potent MIC range, a comprehensive comparative assessment is currently limited by the lack of publicly available, detailed preclinical data, particularly regarding its in vivo efficacy and a specific cytotoxicity profile.
The novel comparators highlighted in this guide, such as the phloroglucinol and oxadiazole derivatives, WYBQ-4, Epidermicin NI01, and Corbomycin, each demonstrate unique strengths and are at various stages of preclinical development. Continued research and transparent data sharing will be paramount in identifying and advancing the most promising candidates to address the urgent medical need for new and effective treatments for MRSA infections. Researchers are encouraged to consult the primary literature for these compounds to gain a deeper understanding of their therapeutic potential.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WYBQ-4: a New Bactericidal Agent against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WYBQ-4: a New Bactericidal Agent against Methicillin-Resistant Staphylococcus aureus [agris.fao.org]
- 5. emjreviews.com [emjreviews.com]
- 6. Studies shows new class of antibiotic is effective in tackling MRSA - University of Plymouth [plymouth.ac.uk]
- 7. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxicity: A Novel Anti-MRSA Agent Versus Conventional Antibiotics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic profiles of a novel anti-MRSA agent, designated here as Agent 13, against established antibiotics: vancomycin, linezolid, and daptomycin. The data presented is based on available in-vitro studies and aims to offer a preliminary assessment of cellular toxicity, a critical parameter in the early stages of drug development.
Executive Summary
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutics with improved efficacy and safety profiles. While the antimicrobial activity of new compounds is a primary focus, their potential for host cell toxicity is a significant hurdle in their progression to clinical use. This guide synthesizes available cytotoxicity data for a promising new pyrrolidone alkaloid, MFM501 (referred to as Agent 13 for the purpose of this comparison), and contrasts it with the known cytotoxic effects of vancomycin, linezolid, and daptomycin, three frontline antibiotics in the treatment of MRSA infections.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Agent 13 and conventional anti-MRSA antibiotics. It is important to note that direct comparison is challenging due to variations in cell lines, exposure times, and assay methodologies across different studies.
| Agent | Cell Line(s) | Cytotoxicity Metric (IC50/LD50) | Key Findings & Citations |
| Agent 13 (MFM501) | WRL-68, Vero, 3T3 | IC50 > 625 µg/mL | Exhibited low cytotoxicity against three normal cell lines.[1] |
| Vancomycin | Human Umbilical Vein Endothelial Cells (HUVECs) | LD50 ≈ 5 mg/mL (5000 µg/mL) after 24h | Toxicity is concentration and time-dependent.[2] |
| Osteoblastic-like cells (MG63) | > 1 mg/mL (>1000 µg/mL) | No effect on cell viability at concentrations up to 1 mg/mL.[2] | |
| Osteoblasts, Myoblasts | ≥ 1 mg/cm² | Continuous exposure showed significant cytotoxicity.[3] | |
| Fibroblasts | ≥ 3 mg/cm² | Continuous exposure showed significant cytotoxicity.[3] | |
| Linezolid | Not specified in snippets | Not specified in snippets | Associated with myelosuppression (anemia, leukopenia, pancytopenia, and thrombocytopenia).[4][5][6] Cytotoxic to highly metabolically active cells.[4] |
| Daptomycin | Skeletal muscle cells (in vitro) | Concentration-dependent | Elicits direct cytotoxic effects, potentially via the necroptotic pathway.[7] Associated with myopathy and rhabdomyolysis.[8][9] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. LD50 (Lethal Dose 50%) is the dose required to kill half the members of a tested population.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cytotoxicity data. Below are generalized protocols for common cytotoxicity assays used in the evaluation of antimicrobial agents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test agent (e.g., Agent 13, vancomycin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Collection of Supernatant: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm).
-
Lysis Control: Treat a set of control wells with a lysis buffer to induce maximal LDH release, representing 100% cytotoxicity.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the lysis control.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a novel anti-MRSA agent.
Caption: Workflow for in vitro cytotoxicity testing.
Concluding Remarks
Based on the currently available data, the novel anti-MRSA agent MFM501 (Agent 13) demonstrates a favorable in vitro cytotoxicity profile with an IC50 value greater than 625 µg/mL against several normal cell lines[1]. This suggests a potentially wider therapeutic window compared to vancomycin, which exhibits cytotoxicity at lower concentrations, particularly with prolonged exposure[2][3]. The cytotoxic effects of linezolid, primarily manifesting as myelosuppression, and daptomycin, associated with muscle toxicity, represent different mechanisms of host cell damage that require distinct assessment strategies[4][5][6][7][8][9].
It is imperative for future studies to conduct head-to-head cytotoxicity comparisons of new anti-MRSA candidates against conventional antibiotics using standardized protocols and a panel of relevant human cell lines. Such data is essential for a more definitive assessment of the relative safety of novel antimicrobial agents and for guiding their further development.
References
- 1. In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of Daptomycin-Induced Cellular Membrane Injury in Skeletal Muscle [jstage.jst.go.jp]
- 8. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of daptomycin: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-MRSA Agent 13: Efficacy and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a novel investigational compound, "Anti-MRSA agent 13," against Methicillin-Resistant Staphylococcus aureus (MRSA). The performance of this compound is benchmarked against established anti-MRSA antibiotics, including Vancomycin, Linezolid, and Daptomycin. All data presented for comparator agents are representative values collated from published literature. This document is intended to serve as a framework for the statistical validation and comparative assessment of "this compound" efficacy data.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard-of-care antibiotics against MRSA.
Table 1: In Vitro Susceptibility of MRSA Strains to Various Antimicrobial Agents
| Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| This compound | Data to be supplied | Data to be supplied |
| Vancomycin | 1.0 | 2.0[1] |
| Linezolid | 1.0 | 2.0 |
| Daptomycin | 0.25 | 0.5[1] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of MRSA isolates, respectively.
Table 2: Bactericidal Activity Against MRSA
| Agent | MBC (μg/mL) | Time to 99.9% Kill (hours) |
| This compound | Data to be supplied | Data to be supplied |
| Vancomycin | >32 | >24 |
| Linezolid | >64 (Bacteriostatic) | Not Applicable |
| Daptomycin | 1-2 | 2-4 |
MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial drug that will prevent the growth of an organism after subculture on to antibiotic-free media.
Table 3: In Vivo Efficacy in a Murine Thigh Infection Model
| Agent | Dose (mg/kg) | Log₁₀ CFU Reduction vs. Control (24h) |
| This compound | Data to be supplied | Data to be supplied |
| Vancomycin | 110 | ~2.5 |
| Linezolid | 60 | ~2.0 |
| Daptomycin | 50 | ~3.0 |
This model assesses the ability of an antibiotic to reduce the bacterial load in the thigh muscle of an infected mouse over a 24-hour period.
Detailed Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: MRSA strains are grown on Mueller-Hinton agar (MHA). Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Procedure: Serial twofold dilutions of each antimicrobial agent are prepared in CAMHB in a 96-well microtiter plate. An equal volume of the standardized inoculum is added to each well.
-
Incubation and Reading: The plates are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC is assessed to quantify the bactericidal activity of the agent.
-
Subculturing: A 10 μL aliquot from each well showing no visible growth in the MIC assay is plated onto MHA plates.
-
Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours. The number of viable colonies is counted.
-
MBC Endpoint: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a deep-seated infection.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of an MRSA strain (e.g., ~10⁶ CFU) is injected into the thigh muscle of the mice.[2]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent or vehicle control is initiated via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Assessment of Bacterial Burden: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for colony counting on agar plates.[2] The efficacy is determined by comparing the log₁₀ CFU/g of tissue in the treated groups to the control group.
Visualizations
Diagrams illustrating key pathways and workflows provide a clear understanding of the experimental rationale and the agent's potential mechanism of action.
Figure 1: Mechanism of methicillin resistance in MRSA.
Figure 2: Experimental workflow for evaluating a novel anti-MRSA agent.
References
- 1. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Anti-MRSA Agent 13
Disclaimer: No specific disposal information for a substance identified as "Anti-MRSA agent 13" is publicly available. This document provides a general framework for the safe handling and disposal of a hypothetical potent, small-molecule antimicrobial research compound. Researchers must consult their institution's specific safety data sheets (SDS) and waste disposal protocols.
Purpose
This document outlines the essential procedures for the safe disposal of this compound, a hypothetical potent antimicrobial compound, and associated contaminated materials within a laboratory setting. The objective is to provide clear, step-by-step guidance to minimize occupational exposure, prevent environmental contamination, and ensure regulatory compliance.
Scope
These procedures apply to all researchers, scientists, and laboratory personnel involved in the handling and disposal of this compound in solid (powder) and liquid (solubilized) forms, as well as all contaminated labware and personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the following PPE:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A fitted N95 respirator or higher, especially when handling the powdered form.
Disposal Procedures
The disposal of this compound must be segregated into different waste streams based on its form and contamination level.
Unused or Expired Solid Compound
-
Do not dispose of solid this compound down the drain or in regular trash.
-
Place the original container with the unused compound into a clearly labeled, sealed secondary container.
-
Label the secondary container as "Hazardous Chemical Waste: this compound".
-
Arrange for pickup and disposal by the institution's designated hazardous waste management service.
Liquid Waste (Solutions and Contaminated Media)
Liquid waste containing this compound must be chemically inactivated before disposal.
-
Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled waste container.
-
Inactivation: Treat the collected liquid waste with a 10% bleach solution (final concentration) for a minimum of 30 minutes to degrade the active compound.
-
Neutralization: After inactivation, neutralize the bleach solution as per your institution's protocol before drain disposal.
-
Verification: For bulk disposal, a representative sample should be analyzed to confirm the degradation of the active agent.
Contaminated Solid Waste (Labware, PPE)
-
Segregation: All solid waste that has come into contact with this compound (e.g., pipette tips, culture plates, gloves, disposable lab coats) should be collected in a designated biohazard bag.
-
Decontamination: If possible, non-disposable items should be soaked in a 10% bleach solution for 30 minutes before washing.
-
Disposal: The sealed biohazard bags should be placed in a rigid, leak-proof container labeled "Biohazardous Waste" and disposed of through the institution's biohazardous waste stream, typically via autoclaving and incineration.
Data on Inactivation Methods
The following table summarizes the effectiveness of common laboratory decontamination methods on a hypothetical antimicrobial agent.
| Decontamination Method | Concentration/Condition | Contact Time | Log Reduction (Hypothetical) | Notes |
| Sodium Hypochlorite | 10% (v/v) | 30 minutes | >6 | Effective for liquid waste. |
| Ethanol | 70% (v/v) | 10 minutes | 2-3 | Suitable for surface decontamination. |
| Autoclave (Moist Heat) | 121°C, 15 psi | 60 minutes | >8 | Gold standard for solid waste. |
| Incineration | >850°C | N/A | >10 | Final disposal for solid waste. |
Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol illustrates a typical experiment where this compound waste would be generated.
-
Preparation: A stock solution of this compound is prepared by dissolving the powdered compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate using sterile growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of Methicillin-resistant Staphylococcus aureus (MRSA).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.
-
Waste Generation and Disposal:
-
The 96-well plate, now containing MRSA and the active agent, is considered biohazardous and chemical waste. It should be submerged in a 10% bleach solution for at least 30 minutes before being placed in a biohazard bag for autoclaving.
-
All pipette tips used for transferring the agent and bacteria are disposed of directly into a sharps container lined with a biohazard bag.
-
Contaminated gloves and other PPE are disposed of in the biohazardous waste stream.
-
Diagrams
Disposal Workflow for this compound
Caption: Disposal workflow for different forms of this compound waste.
Logical Relationship for PPE Selection
Caption: Decision process for selecting appropriate PPE when handling this compound.
Essential Safety and Logistical Information for Handling Anti-MRSA Agent 13
Disclaimer: "Anti-MRSA agent 13" is not a universally recognized chemical identifier. This document provides generalized guidance based on best practices for handling novel, potent, and potentially hazardous antibacterial compounds in a research laboratory setting. A thorough risk assessment must be conducted for any new chemical introduced into the workplace.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for any known compound.
Immediate Safety Information: Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to PPE is mandatory to prevent exposure through skin contact, inhalation, and ingestion.[5][6][7] The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE | Rationale |
| Low-Hazard Tasks (e.g., handling sealed containers, transport within the lab) | - Standard lab coat- Single pair of nitrile gloves- Safety glasses | Protects against incidental contact with potentially contaminated surfaces. |
| Compounding & Solution Preparation (weighing powder, dissolving) | - Disposable, low-permeability gown with back closure and tight-fitting cuffs[7][8]- Double gloving (one pair under cuff, one over)[7][8]- Safety goggles or face shield[6][7][9]- N95 respirator (if not in a containment hood)[6] | Prevents inhalation of aerosolized powder and protects skin and mucous membranes from splashes.[5][6] |
| Handling in a Biosafety Cabinet (BSC) | - Disposable, solid-front gown- Double gloving- Safety glasses | A Class II BSC provides primary containment, but PPE is a critical secondary barrier.[5][9] |
| Working with MRSA Cultures | - Lab coat- Gloves- Eye protection for splash risks[9] | MRSA is a Biosafety Level 2 (BSL-2) pathogen, requiring practices to prevent skin contact and splashes.[10] |
| Spill Cleanup | - Full "bunny suit" coveralls (if available)[11]- Chemical-resistant gown- Double gloving (heavy-duty outer gloves)- Face shield and N95 respirator or chemical cartridge respirator[6][7] | Provides maximum protection against high-concentration exposure during spill management. |
Note: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6][8] Always wash hands before putting on and after removing gloves.[8]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Calibrated analytical balance
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Appropriate PPE (See Table 1, "Compounding & Solution Preparation")
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface within a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood with 70% ethanol.
-
Lay out all necessary materials on a disposable absorbent pad.
-
-
Weighing the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Handle with care to avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Inside the BSC, add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Securely cap the tube.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled aliquots in sterile microcentrifuge tubes.
-
Label each aliquot with:
-
Compound Name: "this compound"
-
Concentration: 10 mg/mL
-
Solvent: DMSO
-
Date of Preparation
-
Your Initials
-
-
Store aliquots at the recommended temperature (typically -20°C or -80°C) in a designated, labeled freezer box.
-
-
Post-Procedure Cleanup:
-
Wipe down all surfaces and equipment with a deactivating agent (if known) or a suitable disinfectant, followed by 70% ethanol.
-
Dispose of all contaminated materials as outlined in the Disposal Plan (Section 3).
-
Carefully doff PPE, disposing of single-use items in the appropriate waste stream.
-
Thoroughly wash hands and forearms.
-
Disposal Plan: Waste Segregation and Decontamination
Proper disposal is critical to prevent environmental contamination and accidental exposure.[12] Antibiotic waste should be treated as hazardous chemical waste.[12]
| Waste Type | Disposal Container | Treatment/Final Disposal |
| Solid Waste (Contaminated gloves, gowns, pipette tips, absorbent pads) | Labeled "Hazardous Chemical Waste" container (puncture-proof) | Collection by Environmental Health & Safety (EHS) for incineration.[13] |
| Liquid Waste (Stock solutions, unused media containing the agent) | Labeled "Hazardous Chemical Waste" container (leak-proof, compatible with DMSO) | Collection by EHS for incineration. Do not autoclave solutions containing potent antibiotics as this may not fully degrade the compound.[12] Do not pour down the drain.[12] |
| Sharps (Needles, syringes used for transfer) | Approved sharps container | Collection by EHS for incineration. |
| MRSA-Contaminated Waste (Cultures, plates, liquid media) | Biohazard bag/container | Autoclave to sterilize before disposal as biohazardous waste. |
Visualizations: Workflows and Logical Relationships
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. intersolia.com [intersolia.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. pppmag.com [pppmag.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
